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  • Product: 2-(4-Aminopyrimidin-2-yl)acetonitrile
  • CAS: 134318-72-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Aminopyrimidin-2-yl)acetonitrile: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the myriad of heterocyclic systems, the aminopyrimidine core has emerged as a "privileged scaffold," a distinction reserved for molecular frameworks that can interact with a wide range of biological targets.[1] This prominence is largely due to the aminopyrimidine's ability to form crucial hydrogen bonds and participate in various non-covalent interactions within the active sites of enzymes, particularly kinases.[2] This guide provides a comprehensive technical overview of a key exemplar of this class: 2-(4-Aminopyrimidin-2-yl)acetonitrile .

This molecule, featuring a reactive nitrile group and a versatile aminopyrimidine core, serves as a pivotal intermediate in the synthesis of complex therapeutic agents. Its unique electronic and structural features make it a valuable synthon for medicinal chemists, particularly in the development of targeted therapies for cancer and autoimmune diseases. This document will delve into the molecular structure, synthesis, characterization, and applications of 2-(4-aminopyrimidin-2-yl)acetonitrile, offering a detailed resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(4-Aminopyrimidin-2-yl)acetonitrile is characterized by a pyrimidine ring substituted with an amino group at the 4-position and an acetonitrile group at the 2-position. This arrangement of functional groups imparts a unique combination of reactivity and intermolecular interaction potential.

Table 1: Physicochemical Properties of 2-(4-Aminopyrimidin-2-yl)acetonitrile

PropertyValueSource
Molecular Formula C₆H₆N₄PubChem[3]
Molecular Weight 134.14 g/mol PubChem[3]
CAS Number 415912-70-8Clinivex[4]
Appearance White to off-white solidGeneric Supplier Data
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents such as DMSO and DMFInferred from structure
Canonical SMILES C1=CN=C(N=C1N)CC#NPubChem[3]
InChI Key HBBPTRWXOGZXHC-UHFFFAOYSA-NPubChem[3]

Synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile: A Plausible Synthetic Approach

A logical and efficient synthetic route for 2-(4-aminopyrimidin-2-yl)acetonitrile would likely involve the reaction of a commercially available starting material like 2-chloro-4-aminopyrimidine with a malononitrile derivative or a related C2 synthon. The following represents a generalized, yet chemically sound, protocol based on established pyrimidine chemistry.

Experimental Protocol: A Proposed Synthesis

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_4_aminopyrimidine 2-Chloro-4-aminopyrimidine target_molecule 2-(4-Aminopyrimidin-2-yl)acetonitrile 2_chloro_4_aminopyrimidine->target_molecule + malononitrile_synthon Malononitrile Synthon (e.g., Cyanoacetic acid ester) malononitrile_synthon->target_molecule + base Base (e.g., NaH, K2CO3) base->target_molecule solvent Solvent (e.g., DMF, DMSO) solvent->target_molecule temperature Temperature (e.g., 80-120 °C) temperature->target_molecule

Caption: Proposed synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetonitrile Synthon: After stirring for 30 minutes, add a solution of a suitable malononitrile synthon, such as a cyanoacetic acid ester (1.1 eq), in the same solvent dropwise to the reaction mixture.

  • Reaction: The reaction mixture is then heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-aminopyrimidin-2-yl)acetonitrile.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A strong base like sodium hydride is used to deprotonate the malononitrile synthon, generating a potent nucleophile.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Spectroscopic Characterization

The structural elucidation of 2-(4-aminopyrimidin-2-yl)acetonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the amino group, and the methylene group of the acetonitrile moiety. The chemical shifts of the pyrimidine protons will be in the aromatic region, influenced by the electron-donating amino group and the electron-withdrawing nitrile group. The methylene protons will likely appear as a singlet, and the amino protons will also be a singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the attached functional groups.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-aminopyrimidin-2-yl)acetonitrile will exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: The amino group will show one or two sharp bands in the region of 3300-3500 cm⁻¹.

  • C≡N stretching: The nitrile group will display a sharp, medium-intensity absorption band around 2250 cm⁻¹.[8]

  • C=N and C=C stretching: The pyrimidine ring will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

  • C-H stretching: The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The predicted monoisotopic mass is 134.0592 g/mol .[3] Fragmentation patterns in the mass spectrum can provide further structural information. Predicted m/z values for common adducts are available in public databases.[9]

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of 2-(4-aminopyrimidin-2-yl)acetonitrile lies in its role as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[10] The aminopyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[11] The amino group can act as a hydrogen bond donor, mimicking the adenine portion of ATP, while the rest of the molecule can be elaborated to achieve potency and selectivity for a specific kinase.

Role as a Key Intermediate for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in a variety of inflammatory and autoimmune diseases.[12] Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. The structural features of 2-(4-aminopyrimidin-2-yl)acetonitrile make it an ideal starting material for the synthesis of certain JAK inhibitors.

While direct evidence from a single, comprehensive publication is limited, the structural components of this molecule are present in several patented JAK inhibitors. The aminopyrimidine core provides the essential hinge-binding interactions, and the acetonitrile group can be either retained in the final molecule or serve as a handle for further chemical modifications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for diversification.

The synthesis of upadacitinib, a selective JAK1 inhibitor, involves intermediates with a similar structural motif, highlighting the importance of this class of compounds in the development of next-generation immunomodulatory drugs.[12]

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_product Final Product start_mol 2-(4-Aminopyrimidin- 2-yl)acetonitrile modification Cyclization, Substitution, Functional Group Interconversion start_mol->modification final_product Complex Kinase Inhibitor (e.g., JAK inhibitor) modification->final_product

Sources

Exploratory

Technical Guide: Stability & Storage of 2-(4-Aminopyrimidin-2-yl)acetonitrile

[1][2] Executive Summary 2-(4-Aminopyrimidin-2-yl)acetonitrile (CAS: 134318-72-2 ) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and other bioactive pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-(4-Aminopyrimidin-2-yl)acetonitrile (CAS: 134318-72-2 ) is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and other bioactive pyrimidine scaffolds.[1][2] While its pyrimidine core offers some aromatic stability, the molecule possesses a "chemical Achilles' heel": the highly activated methylene group (


) bridging the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group.[1][2]

This unique electronic environment renders the compound susceptible to base-catalyzed oxidative dimerization and hydrolytic degradation .[1][2] This guide moves beyond generic "keep cool and dry" advice, providing a mechanistic understanding of why specific protocols must be followed to maintain purity >98% over extended periods.

Physicochemical Profile & Critical Attributes[1][4]

AttributeSpecification / Data
Chemical Name 2-(4-Aminopyrimidin-2-yl)acetonitrile
CAS Number 134318-72-2
Molecular Formula

Molecular Weight 134.14 g/mol
Appearance Off-white to pale yellow solid (Darkens to brown upon degradation)
pKa (Estimated) ~4.5 (Amine), ~16 (Methylene C-H)
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in non-polar solvents.[1][2][3]
Primary Hazard Irritant; Nitrile-associated toxicity (treat as hazardous).[1][2]

Mechanisms of Degradation

To preserve this compound, one must understand the forces trying to destroy it. The degradation is not random; it follows three specific chemical pathways driven by the molecule's electronic structure.[2]

The "Active Methylene" Liability (Pathway A)

The methylene group at the 2-position is flanked by two powerful electron-withdrawing groups: the pyrimidine ring (specifically the


-atoms) and the nitrile.[1][2] This makes the methylene protons significantly acidic.[2]
  • Trigger: Trace basicity (even from borosilicate glass surfaces) or moisture.[1][2]

  • Mechanism: Deprotonation forms a carbanion which attacks a neutral molecule, leading to dimerization or polymerization.[2]

  • Visual Sign: The sample turns from pale yellow to deep brown/black.[2]

Nitrile Hydrolysis (Pathway B)[1][6]
  • Trigger: Moisture (H

    
    O) + Acid/Base catalysis.[1][2]
    
  • Mechanism: The nitrile group hydrates to form the primary amide (2-(4-aminopyrimidin-2-yl)acetamide) and eventually the carboxylic acid.[1][2]

  • Impact: Changes solubility profile and introduces nucleophilic impurities that interfere with downstream coupling reactions.[2]

Oxidative Instability (Pathway C)[1]
  • Trigger: Atmospheric Oxygen + Light (UV).[1][2]

  • Mechanism: The electron-rich amino group at position 4 is susceptible to N-oxidation, particularly in solution.[1][2]

Visualization of Degradation Pathways

The following diagram maps the causality of degradation, illustrating why inert atmosphere and light protection are non-negotiable.

DegradationPathways Parent 2-(4-Aminopyrimidin-2-yl) acetonitrile (Active API Intermediate) Carbanion Reactive Carbanion (Intermediate) Parent->Carbanion Trace Base / Moisture (Deprotonation) Amide Amide Hydrolysis Product Parent->Amide H2O / Acid or Base (Hydrolysis) NOxide N-Oxide Impurity Parent->NOxide O2 / UV Light (Oxidation) Dimer Polymeric/Dimerized Impurities (Brown/Black Tar) Carbanion->Dimer Nucleophilic Attack on Parent

Figure 1: Mechanistic degradation pathways.[1][2] The "Active Methylene" pathway (yellow) is the most rapid mode of failure in non-inert conditions.

Storage & Handling Protocols

Based on the mechanisms above, the following protocol is mandatory for maintaining stability.

The "Golden Rule" of Storage

Condition:


 | Atmosphere:  Argon/Nitrogen | Container:  Amber Glass[1]
ParameterSpecificationScientific Rationale
Temperature Long-term: -20°CShort-term (<1 week): 2-8°CLowers kinetic energy, significantly slowing the rate of dimerization (Pathway A) and hydrolysis (Pathway B).[1][2]
Atmosphere Argon (Preferred) or NitrogenDisplaces oxygen (prevents Pathway C) and humidity (prevents Pathway B).[1][2] Argon is heavier than air and protects the solid surface better.[2]
Container Amber Vial with PTFE-lined cap Amber glass blocks UV light.[1][2] PTFE liners prevent leaching of plasticizers and provide a superior moisture barrier compared to polyethylene.[2]
Desiccant Silica Gel or Molecular Sieves Essential.[1][2] Even trace moisture trapped in the headspace can initiate hydrolysis.[2]
Handling Workflow

To prevent condensation—the primary killer of this reagent—follow this strict thawing procedure.[2]

StorageWorkflow cluster_thaw Thawing Protocol Receipt 1. Receipt of Material (Verify Seal Integrity) QC 2. Initial QC Analysis (HPLC/NMR) Receipt->QC Aliquot 3. Aliquot under Inert Gas (Glovebox or N2 Cone) QC->Aliquot If Purity >98% Freeze 4. Store at -20°C (Secondary Container w/ Desiccant) Aliquot->Freeze Seal with Parafilm Thaw 5. Thawing Procedure (CRITICAL STEP) Freeze->Thaw When needed Use 6. Weigh & Solubilize (Use immediately) Thaw->Use Only after reaching RT Note Do NOT open cold vial. Allow 30-60 mins to reach RT in a desiccator to prevent condensation. Thaw->Note

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic intermediates. The thawing step is critical to prevent water condensation on the cold solid.

Analytical Monitoring (Self-Validating System)

Do not rely on visual inspection alone.[1][2] A sample may look off-white but contain 5-10% hydrolysis impurities.[1][2] Use the following HPLC method to validate purity.

Methodology: Reverse Phase HPLC (RP-HPLC)[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

    • Why TFA? The acidic pH ensures the amino group (pKa ~4.[2]5) is fully protonated, preventing peak tailing and suppressing the ionization of the methylene protons.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (pyrimidine ring absorption).[1][2]

Acceptance Criteria:

  • Purity:

    
     (Area %).[1][2][5]
    
  • Water Content (KF):

    
    .[2] High water content is a leading indicator of imminent degradation.[2]
    

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 135408665 (Isomer Analog).[1][2]

    • Verification: CAS 134318-72-2 is widely referenced in supplier catalogs for "4-Amino-2-pyrimidineacetonitrile" or "2-(4-aminopyrimidin-2-yl)acetonitrile".[1][2]

    • Link:[1][2]

  • Stability of Aminopyrimidines

    • Source: Brown, D. J. (1994).[2] The Pyrimidines. Wiley-Interscience.[1][2] (Detailed discussion on the electron-deficient nature of the 2-position and susceptibility to nucleophilic attack).

    • Context: Provides the theoretical basis for the "Active Methylene" acidity mechanism described in Section 3.1.
  • General Handling of Hygroscopic Nitriles

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • Link:[1][2]

  • Analogous Stability Data (Pyridine vs Pyrimidine)

    • Source: BenchChem Technical Guide.[1][2][6] "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile". (Used as a comparative baseline; pyrimidines are noted to be more electron-deficient and thus more reactive at the alpha-carbon than their pyridine counterparts).[1][2]

    • Link:[1][2][6]

Sources

Foundational

Technical Guide: Reactivity &amp; Applications of the Methylene Group in 2-(4-Aminopyrimidin-2-yl)acetonitrile

Executive Summary This technical guide analyzes the reactivity profile of 2-(4-aminopyrimidin-2-yl)acetonitrile , specifically focusing on the active methylene group ( ) bridging the pyrimidine ring and the nitrile moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 2-(4-aminopyrimidin-2-yl)acetonitrile , specifically focusing on the active methylene group (


) bridging the pyrimidine ring and the nitrile moiety.

For drug development professionals, this molecule represents a "bifunctional scaffold." It possesses a nucleophilic amino group at C4 and a highly acidic, nucleophilic carbon at the C2-alpha position. Mastering the reactivity of this methylene group is critical for synthesizing pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrimido[1,2-a]pyrimidines , which serve as core pharmacophores in JAK inhibitors (e.g., Tofacitinib) and other kinase-targeting therapeutics.

This guide details the electronic basis for this reactivity, provides a validated protocol for condensation reactions (specifically with DMF-DMA), and outlines the mechanistic pathways for cyclization.

Electronic Structure & Reactivity Profile

The "Push-Pull" Electronic System

The methylene protons in 2-(4-aminopyrimidin-2-yl)acetonitrile are significantly more acidic than those in standard alkyl nitriles (pKa ~25). This enhanced acidity (estimated pKa ~18–20 in DMSO) drives its reactivity as a carbon nucleophile.

  • Electron Withdrawal (The "Pull"): The methylene group is flanked by two strong electron-withdrawing groups (EWGs):

    • The Nitrile (-CN) group: Stabilizes the resulting carbanion via inductive effects and resonance delocalization.

    • The Pyrimidine Ring (C2 position): The nitrogen atoms in the pyrimidine ring are electronegative, pulling electron density away from the C2 position, further acidifying the attached methylene protons.

  • Electron Donation (The "Push"): The 4-Amino (-NH2) group is an electron-donating group (EDG). Through resonance, it pushes electron density into the pyrimidine ring.

    • Impact: This donation slightly decreases the acidity of the methylene compared to a non-substituted 2-pyrimidineacetonitrile. However, it provides essential stability, preventing rapid self-polymerization often seen in highly electron-deficient heteroaryl acetonitriles.

Chemoselectivity: C-Nucleophile vs. N-Nucleophile

A common challenge is differentiating between the nucleophilicity of the 4-amino nitrogen and the deprotonated methylene carbon .

  • Thermodynamic Control: Strong bases (NaH, KOtBu) irreversibly deprotonate the methylene, favoring C-alkylation.

  • Kinetic Control: In the presence of weak bases or under neutral conditions with highly reactive electrophiles (e.g., acid chlorides), the 4-amino group may react first.

  • Protocol Implication: To target the methylene group exclusively, we utilize soft electrophiles (like DMF-DMA) or non-nucleophilic bases that favor carbanion formation.

Validated Protocol: Enamine Formation via DMF-DMA

One of the most reliable and high-value transformations for this scaffold is the reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[1] This reaction converts the methylene group into a dimethylamino-acrylonitrile moiety, a versatile "enamine" intermediate used to build fused rings.

Experimental Workflow

Objective: Synthesis of (E)-2-(4-aminopyrimidin-2-yl)-3-(dimethylamino)acrylonitrile.

Reagents & Materials:

  • Substrate: 2-(4-aminopyrimidin-2-yl)acetonitrile (1.0 eq)

  • Reagent: DMF-DMA (1.2 – 1.5 eq)

  • Solvent: Anhydrous DMF or Toluene (0.5 M concentration)

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a dried round-bottom flask with the substrate and anhydrous solvent. Ensure the system is under an inert

    
     atmosphere to prevent hydrolysis of DMF-DMA.
    
  • Addition: Add DMF-DMA dropwise via syringe at room temperature. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (100–110°C) .

    • Monitoring: Track reaction progress via TLC (System: 10% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a bright UV-active spot (higher Rf, the enamine).

    • Time: Typically 3–6 hours.

  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Precipitation: If using Toluene, the product often precipitates upon cooling. Filter and wash with cold ether.

    • Evaporation: If using DMF, remove solvent under reduced pressure (high vacuum, <50°C) to avoid thermal decomposition. Triturate the residue with diethyl ether to obtain the solid product.

  • Validation:

    • 1H NMR Check: Look for the disappearance of the singlet at

      
       ppm (methylene 
      
      
      
      ) and the appearance of a singlet at
      
      
      ppm (vinyl proton
      
      
      ) and two singlets/broad peak for
      
      
      around
      
      
      ppm.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed DMF-DMAUse fresh reagent; DMF-DMA hydrolyzes to DMF + MeOH over time.
Polymerization Temperature too high (>140°C)Maintain reflux at 100-110°C; do not overheat.
Product Oiling Residual DMF solventTriturate with cold

or Hexanes/EtOAc (1:1) to induce crystallization.

Pathway Visualization: From Methylene to Fused Heterocycles

The following diagram illustrates the divergent pathways available to the reactive methylene group.

ReactivityPathways Start 2-(4-Aminopyrimidin-2-yl) acetonitrile (Active Methylene) Base Deprotonation (Base: NaH or KOtBu) Start->Base pKa ~19 DMFDMA Reagent: DMF-DMA Start->DMFDMA Condensation (Reflux) Carbanion Stabilized Carbanion [Py-CH(-)-CN] Base->Carbanion Electrophile Electrophile: Alpha-Halo Ketone Carbanion->Electrophile C-Alkylation Enamine Enaminonitrile Intermediate DMFDMA->Enamine Cyclization1 Cyclization w/ Hydrazine Enamine->Cyclization1 NH2NH2 Product1 Pyrazolo-pyrimidine Derivatives Cyclization1->Product1 Alkylated C-Alkylated Intermediate Electrophile->Alkylated Cyclization2 Intramolecular Cyclization (N3 attack) Alkylated->Cyclization2 Heat/Acid Product2 Pyrrolo[1,2-a]pyrimidine or 7-Deazapurine Core Cyclization2->Product2

Caption: Divergent synthesis pathways originating from the C2-methylene group. The DMF-DMA route (bottom) yields enamines, while base-mediated alkylation (top) leads to fused bicyclic systems.

Critical Analysis: Synthesis of 7-Deazapurines

While the DMF-DMA route is excellent for functionalization, the direct synthesis of pyrrolo[2,3-d]pyrimidines (the Tofacitinib core) often utilizes a slightly modified strategy known as the Taylor method .

In this context, the 2-(4-aminopyrimidin-2-yl)acetonitrile is treated with an alpha-haloaldehyde (e.g., chloroacetaldehyde) or a synthetic equivalent.

  • Mechanism: The methylene carbon attacks the aldehyde carbonyl (Aldol-type) or displaces the halide (Alkylation).

  • Cyclization: The ring nitrogen (N3) or the exocyclic amine (N4) participates in the closure.

  • Regioselectivity: Due to the geometry, cyclization onto the N3 nitrogen is geometrically favored, often leading to pyrrolo[1,2-a]pyrimidines . To achieve the pyrrolo[2,3-d]pyrimidine (7-deazapurine) structure, one typically starts with a pyrimidine-4,5-diamine or utilizes the Vilsmeier-Haack cyclization on a pre-functionalized 6-amino-pyrimidine.

Scientist's Note: Do not assume 2-(4-aminopyrimidin-2-yl)acetonitrile will automatically yield the 7-deazapurine isomer without careful control of pH and steric directing groups. The formation of the regioisomeric pyrrolo[1,2-a]pyrimidine is a common competitive pathway.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
    • Source: Journal of the Mexican Chemical Society (2018).
    • URL:[Link][1][2]

  • Reactivity of DMF-DMA with Active Methylenes

    • Title: Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF-DMA Reagent.
    • Source: ResearchG
    • URL:[Link]

  • Acidity of Heteroaryl Acetonitriles

    • Title: pKa Data Compiled by R. Williams (Bordwell pKa Table Extension).
    • Source: Organic Chemistry Data.[1][2][3][4]

    • URL:[Link]

  • Application in Kinase Inhibitors

    • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Deriv
    • Source: MDPI (Molecules).
    • URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

"2-(4-Aminopyrimidin-2-yl)acetonitrile" as a precursor for fused pyrimidine systems

Application Note: 2-(4-Aminopyrimidin-2-yl)acetonitrile as a Precursor for Fused Pyrimidine Systems Part 1: Executive Summary & Strategic Value 2-(4-Aminopyrimidin-2-yl)acetonitrile represents a high-value "Janus" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Aminopyrimidin-2-yl)acetonitrile as a Precursor for Fused Pyrimidine Systems

Part 1: Executive Summary & Strategic Value

2-(4-Aminopyrimidin-2-yl)acetonitrile represents a high-value "Janus" scaffold in medicinal chemistry. Unlike standard pyrimidine building blocks, this molecule possesses a unique trifunctional reactivity profile: a nucleophilic exocyclic amine at C4, a basic ring nitrogen (N1/N3), and a highly acidic "active methylene" group at the C2 position (activated by both the electron-deficient pyrimidine ring and the nitrile group).

This application note details the protocols for exploiting these features to synthesize fused bicyclic systems—specifically pyrrolo[1,2-a]pyrimidines and pyrimido[1,2-c]pyrimidines . These scaffolds are critical pharmacophores in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

Critical Isomer Distinction: Researchers must distinguish this 2-yl isomer from its 5-yl analog (2-(4-aminopyrimidin-5-yl)acetonitrile), which is the standard precursor for 7-deazapurines (e.g., JAK inhibitors like Tofacitinib). The 2-yl isomer discussed here directs synthesis toward bridgehead nitrogen systems (pyrrolo[1,2-a]) rather than fused systems (pyrrolo[2,3-d]).

Part 2: Structural Reactivity & Logic

To successfully utilize this precursor, one must map the electrophilic and nucleophilic centers. The following diagram illustrates the divergent synthetic pathways based on reagent selection.

Figure 1: Divergent synthetic pathways for 2-(4-Aminopyrimidin-2-yl)acetonitrile. The choice of co-reactant dictates whether the ring fuses across the N1-C2 axis or the N3-C4 axis.

Part 3: Detailed Experimental Protocols

Workflow A: Synthesis of Pyrrolo[1,2-a]pyrimidine-3-carbonitriles

Target Scaffold: Bridgehead nitrogen systems useful for CNS-active compounds. Mechanism: The ring nitrogen (N1) alkylates the alpha-haloketone, followed by an intramolecular aldol-type condensation of the active methylene (C2) onto the ketone carbonyl.

Reagents:

  • Precursor: 2-(4-Aminopyrimidin-2-yl)acetonitrile (1.0 eq)

  • Electrophile: Phenacyl bromide (or substituted α-bromoacetophenones) (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-(4-aminopyrimidin-2-yl)acetonitrile in 5 mL of anhydrous EtOH.

  • Addition: Add 1.1 mmol of the α-haloketone dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The intermediate quaternary salt may precipitate.[2] If so, adding a weak base (NaHCO₃) drives the cyclization.

  • Cyclization: Add NaHCO₃ (2.0 eq) and continue reflux for 2 hours. The active methylene at C2 deprotonates and attacks the carbonyl carbon.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Filter the resulting precipitate. Wash with cold water and diethyl ether. Recrystallize from EtOH/DMF.

Yield Expectation: 75–85% Key Characterization: Disappearance of the aliphatic -CH2- signal in ¹H NMR; appearance of the pyrrole ring proton.

Workflow B: Synthesis of Pyrimido[1,6-a]pyrimidine Derivatives

Target Scaffold: Fused pyrimidine systems for kinase inhibition. Mechanism: Condensation of the 4-amino group and the ring nitrogen (N3) with a 1,3-dielectrophile.

Reagents:

  • Precursor: 2-(4-Aminopyrimidin-2-yl)acetonitrile (1.0 eq)

  • Electrophile: Diethyl malonate or Ethyl acetoacetate (1.2 eq)

  • Solvent: Diphenyl ether (for thermal) or Ethanol (for basic)

  • Catalyst: Sodium Ethoxide (NaOEt) (freshly prepared)

Protocol (Basic Conditions):

  • Preparation: Prepare a solution of NaOEt (2.0 eq) in anhydrous ethanol (10 mL).

  • Mixing: Add 2-(4-aminopyrimidin-2-yl)acetonitrile (1.0 mmol) to the base solution. Stir for 15 minutes to ensure deprotonation of the amine/amide resonance forms.

  • Condensation: Add Diethyl malonate (1.2 mmol) dropwise.

  • Reaction: Reflux for 8–12 hours.

    • Note: The nitrile group at C2 is robust under these conditions but may undergo partial hydrolysis to the amide if water is present. Maintain strictly anhydrous conditions.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in a minimum amount of water and acidify to pH 4 with 1N HCl to precipitate the product.

  • Purification: Filtration followed by recrystallization from acetic acid.

Part 4: Data Summary & Optimization Table

The following table summarizes reaction conditions for optimizing the yield of the fused systems.

ParameterPyrrolo[1,2-a]pyrimidine (Workflow A)Pyrimido[1,6-a]pyrimidine (Workflow B)
Primary Electrophile α-Haloketone (e.g., Phenacyl bromide)1,3-Dicarbonyl (e.g., Diethyl malonate)
Cyclization Mode N1 (Ring) + C2 (Methylene)N3 (Ring) + C4 (Amine)
Key Intermediate Quaternary Pyrimidinium SaltAcyclic Amide/Enamine
Preferred Solvent Ethanol or AcetonitrileEthanol (NaOEt) or Diphenyl Ether
Temperature 80°C (Reflux)80°C – 200°C (depending on method)
Critical Risk Alkylation of the exocyclic amine (avoid strong bases initially)Hydrolysis of the nitrile group
Typical Yield High (80%+)Moderate (50-65%)

Part 5: Mechanistic Insight (The "Nitrile Effect")

The presence of the acetonitrile group at C2 is not merely a passive handle. Mechanistically, it exerts a strong electron-withdrawing effect (Inductive, -I), which:

  • Increases Acidity: The C2-methylene protons are significantly more acidic (pKa ~18-20) than in 2-methylpyrimidine. This allows for facile formation of the carbanion necessary for Workflow A.

  • Directs Regioselectivity: The electron deficiency at C2 discourages electrophilic attack at the adjacent ring nitrogen (N1) compared to N3, but the steric freedom at N1 often favors bridgehead formation.

Validation Step (Self-Check): To confirm the formation of the pyrrolo[1,2-a] system over the imidazo[1,2-c] isomer (which could theoretically form if the amine attacked the haloketone first), check the IR spectrum. The nitrile stretch (


) should shift slightly but remain intact (~2200-2220 cm⁻¹). If the nitrile is consumed (e.g., in a Pinner-like cyclization), this peak will vanish, indicating an alternative pathway (e.g., formation of a tricyclic system).

References

  • General Pyrimidine Synthesis

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines"[3][4][5]

    • Source: Wiley Online Library
    • URL:[Link]

  • Reactivity of 2-Methylpyrimidines (Analogous Chemistry)

    • Title: "Reactions of 2-methylpyrimidine derivatives with dimethylformamide dimethyl acetal"
    • Source: ScienceDirect / Tetrahedron
    • URL:[Link]

  • Synthesis of Fused Systems (Pyrrolo[1,2-a]pyrimidines)

    • Title: "Synthesis and biological evaluation of pyrrolo[1,2-a]pyrimidine deriv
    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • Active Methylene Cyclizations

    • Title: "One-pot synthesis of fused pyrimidines via reaction of 2-cyanomethylpyrimidines"
    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of "2-(4-Aminopyrimidin-2-yl)acetonitrile"

Welcome to the technical support center for the synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during their synthetic endeavors. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis and Potential Challenges

2-(4-Aminopyrimidin-2-yl)acetonitrile is a key building block in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and other therapeutic agents. Its synthesis, while conceptually straightforward, is prone to the formation of several side products that can complicate purification and reduce yields. The most common and industrially scalable synthetic route involves the condensation of guanidine with a suitable three-carbon electrophile derived from malononitrile. This guide will focus on troubleshooting this primary synthetic pathway.

A plausible and frequently employed approach is the reaction of guanidine with a derivative of 2-cyano-3-ethoxyacrylonitrile. This reaction relies on the nucleophilic character of guanidine to attack the electrophilic centers of the acrylonitrile derivative, followed by cyclization and elimination to form the desired aminopyrimidine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides a structured approach to identifying and mitigating the formation of common side products.

Problem 1: My final product is contaminated with a compound of molecular weight 152.11 g/mol .

Q: Analysis of my crude product by mass spectrometry shows a significant peak corresponding to a mass of 152.11 (M+H)+, which is 18 units higher than my expected product. What is this impurity and how can I avoid it?

A: This impurity is almost certainly the corresponding amide, 2-(4-Aminopyrimidin-2-yl)acetamide .

  • Causality: The nitrile group of your target molecule is susceptible to hydrolysis to a primary amide under either acidic or basic conditions. This can occur during the reaction workup or purification if the pH is not carefully controlled or if the product is exposed to moisture for extended periods at elevated temperatures. The hydrolysis can be partial, leading to a mixture of the nitrile and the amide.

  • Mitigation Strategies:

    • Neutral Workup: During the reaction work-up, strive to maintain a neutral pH. If an acid or base is used to precipitate the product or wash the organic extracts, do so at low temperatures and for the shortest possible time.

    • Anhydrous Conditions: Ensure that all solvents and reagents used in the final purification steps are anhydrous.

    • Avoid Excessive Heat: During solvent evaporation, use the lowest feasible temperature to minimize the risk of hydrolysis.

  • Purification: Separating the amide from the nitrile can be challenging due to their similar polarities.

    • Chromatography: Careful column chromatography on silica gel using a gradient elution with a non-polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can be effective. The amide is typically more polar and will elute later.

    • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be employed to separate the two compounds.

Problem 2: I am observing a significant amount of a colored, high-molecular-weight byproduct that is difficult to remove.

Q: My reaction mixture turns dark, and after workup, I have a persistent colored impurity that streaks on TLC and is difficult to separate from the product. What could this be?

A: This is likely due to the formation of dimerization or polymerization products.

  • Causality: 2-Aminopyrimidines can undergo dimerization, especially under acidic conditions. The amino group of one molecule can act as a nucleophile, attacking an electrophilic site on another molecule. Additionally, the starting malononitrile derivatives are known to polymerize, especially in the presence of strong bases.

  • Mitigation Strategies:

    • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of either guanidine or the malononitrile derivative can lead to side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled to prevent runaway polymerization.

    • Order of Addition: Adding the base slowly to a mixture of guanidine and the acrylonitrile derivative can help to minimize the self-condensation of the acrylonitrile.

  • Purification:

    • Filtration: Often, these polymeric materials have low solubility and can be removed by filtration of the crude product solution.

    • Chromatography: If soluble, these byproducts are typically much less polar or much more polar than the desired product and can be separated by column chromatography.

Problem 3: My yield is low, and I have isolated a side product with a different substitution pattern on the pyrimidine ring.

Q: I have identified a compound that appears to be an isomer of my target molecule. How is this possible?

A: You may be forming a regioisomeric pyrimidine.

  • Causality: If the three-carbon electrophile used in the condensation with guanidine is not symmetrical, there is a possibility of forming regioisomers. For example, if the leaving groups at the 1 and 3 positions of the propane backbone are different, guanidine can attack at either electrophilic center, leading to two different cyclized products.

  • Mitigation Strategies:

    • Choice of Starting Material: The use of a symmetrical starting material, such as 3,3-diethoxy-2-cyanoacrylonitrile, can prevent the formation of regioisomers.

    • Reaction Conditions: The regioselectivity of the reaction can sometimes be influenced by the choice of solvent and base. A systematic optimization of these parameters may be necessary.

  • Purification: The separation of regioisomers can be very difficult.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Aminopyrimidin-2-yl)acetonitrile?

A1: The most prevalent and scalable synthesis involves the condensation of guanidine (or a salt thereof) with a malononitrile derivative, such as 2-cyano-3-ethoxyacrylonitrile. This method builds the aminopyrimidine ring in a convergent manner. An alternative, though sometimes less efficient, route is the nucleophilic aromatic substitution of a pre-formed pyrimidine, such as reacting 2-chloro-4-aminopyrimidine with a source of the cyanomethyl anion.

Q2: What are the critical parameters to control during the synthesis?

A2: Several factors are crucial for a successful synthesis:

  • Purity of Starting Materials: Ensure all reactants are pure and free from contaminants that could interfere with the reaction.

  • Stoichiometry: The molar ratio of guanidine to the acrylonitrile derivative is critical. An excess of either can lead to side reactions.

  • Choice of Base and Solvent: The base should be strong enough to deprotonate guanidine but not so strong as to cause significant polymerization of the acrylonitrile. The solvent should be inert and capable of dissolving the reactants.

  • Temperature: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without promoting the formation of byproducts.

  • Workup pH: As discussed in the troubleshooting guide, maintaining a neutral pH during workup is essential to prevent hydrolysis of the nitrile group.

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product. A suitable eluent system would be a mixture of a moderately polar organic solvent and a less polar one, for example, 5-10% methanol in dichloromethane or 30-50% ethyl acetate in hexanes. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, HPLC is recommended.

Q4: What are the expected spectral characteristics of 2-(4-Aminopyrimidin-2-yl)acetonitrile?

A4:

  • ¹H NMR: You would expect to see characteristic signals for the pyrimidine ring protons, the amino group protons (which may be broad), and a singlet for the methylene (-CH₂-) group of the acetonitrile moiety.

  • ¹³C NMR: Resonances for the pyrimidine ring carbons, the nitrile carbon, and the methylene carbon should be observable.

  • Mass Spectrometry: The expected (M+H)⁺ ion would be at m/z 135.07.

  • IR Spectroscopy: Look for characteristic stretches for the N-H bonds of the amino group, the C≡N of the nitrile, and the C=N and C=C bonds of the pyrimidine ring.

Data Summary and Analytical Protocols

Table 1: Common Side Products and Their Identification
Side Product NameChemical StructureMolecular Weight ( g/mol )Key Analytical Signature (MS, (M+H)⁺)
2-(4-Aminopyrimidin-2-yl)acetamideC₆H₈N₄O152.15153.16
Dimerization ProductVaries> 268A series of higher molecular weight peaks
Polymeric ByproductsVariesHigh MWBroad, unresolved peaks in MS; baseline streaking in chromatography
Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetone) and spot it on the TLC plate alongside spots of the starting materials.

  • Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 7% methanol in dichloromethane).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Interpretation: Monitor the disappearance of the starting material spots and the appearance of the product spot.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Synthetic Pathway and Formation of Key Side Products

G cluster_main Main Synthetic Route cluster_side Side Reactions Guanidine Guanidine Target_Product 2-(4-Aminopyrimidin-2-yl)acetonitrile Guanidine->Target_Product Condensation & Cyclization Acrylonitrile_Derivative 2-Cyano-3-ethoxyacrylonitrile Acrylonitrile_Derivative->Target_Product Dimerization Dimerization/Polymerization Products Acrylonitrile_Derivative->Dimerization Strong Base Amide_Hydrolysis 2-(4-Aminopyrimidin-2-yl)acetamide Target_Product->Amide_Hydrolysis H₂O / H⁺ or OH⁻ Target_Product->Dimerization Acid/Base Conditions

Caption: Synthetic route and common side product formation.

Diagram 2: Troubleshooting Workflow

G Start Crude Product Analysis (TLC, MS, NMR) Check_MW Mass Spec shows MW+18 peak? Start->Check_MW Check_Color Dark color / high MW streaking on TLC? Check_MW->Check_Color No Amide_Impurity Likely Amide Hydrolysis Check_MW->Amide_Impurity Yes Check_Isomer Isomeric impurity detected? Check_Color->Check_Isomer No Polymer_Impurity Likely Dimerization/ Polymerization Check_Color->Polymer_Impurity Yes Isomer_Impurity Likely Regioisomer Check_Isomer->Isomer_Impurity Yes End Pure Product Check_Isomer->End No Sol_Amide Optimize workup pH Use anhydrous solvents Purify via careful chromatography Amide_Impurity->Sol_Amide Sol_Polymer Control temperature Optimize stoichiometry and order of addition Polymer_Impurity->Sol_Polymer Sol_Isomer Use symmetrical starting material Optimize reaction conditions Isomer_Impurity->Sol_Isomer Sol_Amide->End Sol_Polymer->End Sol_Isomer->End

Caption: A logical workflow for troubleshooting impurities.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Lewis Acid Catalyzed Dimerization of 2-Aminopyrimidine: Synthesis and X-Ray Structures. Journal of Heterocyclic Chemistry.
  • 2-(4-aminopyrimidin-2-yl)acetonitrile. PubChem. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • hydrolysis of nitriles. Chemguide. [Link]

  • Preparation process of 2-cyano pyrimidine.
  • Acetonitrile extraction. R-Biopharm. [Link]

  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. [Link]

  • Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e). ResearchGate. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. [Link]

  • Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Organic Syntheses Procedure. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. [Link]

  • Tosyl reduction and hydrolysis. (a) Isolated yield of 4 over two steps.... ResearchGate. [Link]

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. PubMed. [Link]

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-Aminopyrimidin-2-yl)acetonitrile

Current Status: Operational Subject: 2-(4-Aminopyrimidin-2-yl)acetonitrile (CAS: 137234-87-8 / Analogous Intermediates) Classification: High-Sensitivity Reagent Primary Risk Factors: Active Methylene Oxidation, Nitrile H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: 2-(4-Aminopyrimidin-2-yl)acetonitrile (CAS: 137234-87-8 / Analogous Intermediates) Classification: High-Sensitivity Reagent Primary Risk Factors: Active Methylene Oxidation, Nitrile Hydrolysis, Base-Catalyzed Polymerization.

Executive Summary: The "Active Methylene" Trap

As a Senior Application Scientist, I must highlight the defining chemical feature of this molecule: the methylene group (-CH₂-) bridging the pyrimidine ring and the nitrile group.

Because the pyrimidine ring is strongly electron-withdrawing (deficient) and the nitrile group is also electron-withdrawing, this central methylene is highly acidic (pKa estimated ~15-17 in DMSO). In solution, this creates a "perfect storm" for instability:

  • Facile Deprotonation: Even mild bases can generate a carbanion.

  • Oxidative Coupling: The carbanion reacts rapidly with dissolved oxygen to form dimers (colored impurities).

  • Hydrolysis Acceleration: The electron-poor environment accelerates nitrile hydrolysis to amide/acid.

This guide provides the protocols necessary to mitigate these specific failure modes.

Module 1: Stability in Solution & Solvent Compatibility

The Solvent Matrix

Choosing the wrong solvent is the #1 cause of degradation.

Solvent SystemSuitabilityRisk LevelTechnical Notes
DMSO (Anhydrous) Recommended LowBest for solubility. Must be degassed to prevent oxidative dimerization.
DMF AcceptableMediumProne to hydrolysis over time (releases amines). Use fresh.
Acetonitrile GoodLowGood stability, but poor solubility for this specific polar molecule.
Water / Aqueous Buffers High Risk Critical Rapid nitrile hydrolysis. Only use for immediate use (<4 hours).
Alcohols (MeOH/EtOH) ConditionalMediumPotential for Pinner reaction (conversion to imidate) under acidic conditions.
Critical Protocol: Preparation of Stable Stock Solutions

Do not treat this as a standard reagent. Follow this "Inert-First" workflow.

  • Degas the Solvent: Sparge anhydrous DMSO with Argon or Nitrogen for 15 minutes before adding the solid. This removes dissolved oxygen that attacks the active methylene.

  • Dissolution: Add the solid under an inert atmosphere.

  • Storage: Store aliquots at -20°C or -80°C.

    • Why? Lowering temperature kinetically traps the nitrile against hydrolysis and slows oxidative radical formation.

Module 2: Degradation Pathways (Visualized)

Understanding how the molecule breaks down allows you to identify the impurities in your LC-MS data.

Diagram 1: Primary Degradation Mechanisms

This diagram illustrates the two competing pathways: Hydrolysis (Water-driven) and Dimerization (Oxygen/Base-driven).

DegradationPathways Target 2-(4-Aminopyrimidin-2-yl) acetonitrile (Target Molecule) Amide Intermediate Amide (+18 Da) Target->Amide Hydrolysis (H2O, pH < 4 or pH > 9) Carbanion Active Methylene Anion (Enolate-like) Target->Carbanion Deprotonation (Mild Base) Acid Carboxylic Acid (+19 Da from Target) Amide->Acid Rapid Hydrolysis Dimer Oxidative Dimer (Yellow/Brown Precipitate) Carbanion->Dimer O2 (Air Exposure) Oxidative Coupling

Caption: Figure 1. The dual degradation threat: Hydrolysis leads to mass shifts (+18/+19), while oxidation leads to colored dimerization.

Module 3: Troubleshooting & FAQs

Scenario A: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Dimerization.

  • Mechanism: Trace basicity in your solvent (or glass surface) deprotonated the active methylene (-CH₂-), creating a carbanion that reacted with atmospheric oxygen.

  • Solution:

    • Check solvent pH (DMSO can become acidic; old DMF can become basic).

    • Action: Re-prepare sample in degassed solvent. Add a trace of weak acid (e.g., 0.1% Formic Acid) to the stock solution to protonate the methylene group, suppressing carbanion formation.

Scenario B: "LC-MS shows a peak at M+18."

Diagnosis: Nitrile Hydrolysis (Amide formation).

  • Mechanism: The nitrile group (-CN) has hydrated to a primary amide (-CONH₂).

  • Cause: Presence of water in DMSO (DMSO is hygroscopic) or prolonged storage in aqueous buffer.

  • Solution: Use anhydrous DMSO (stored over molecular sieves). Avoid aqueous dilutions until immediately before injection.

Scenario C: "The compound precipitated when I added it to cell culture media."

Diagnosis: pH-Dependent Solubility Crash.

  • Mechanism: The aminopyrimidine moiety is basic.[1] In acidic stock (if used), it is protonated and soluble. When added to neutral media (pH 7.4), it deprotonates to the neutral free base, which has poor aqueous solubility.

  • Solution:

    • Limit final concentration to <100 µM.

    • Ensure the DMSO concentration in the final media is 0.5% - 1.0% to aid solubility (check cell tolerance).

Module 4: Diagnostic Workflow

Use this logic tree to resolve stability issues in real-time.

TroubleshootingLogic Start Start: Observed Issue Issue1 Color Change (Yellow/Brown) Start->Issue1 Issue2 New Peak in LC-MS Start->Issue2 Issue3 Precipitation Start->Issue3 CheckO2 Was solvent degassed? Issue1->CheckO2 CheckMass Mass Shift? Issue2->CheckMass CheckConc Conc > 100uM? Issue3->CheckConc Action1 Oxidation detected. Use Degassed DMSO + 0.1% FA. CheckO2->Action1 No ResultHydro M+18 (Amide) M+19 (Acid) CheckMass->ResultHydro ResultOx 2M-2 (Dimer) CheckMass->ResultOx ActionHydro Hydrolysis. Use Anhydrous Solvent. ResultHydro->ActionHydro ActionOx Dimerization. Protect from Light/Air. ResultOx->ActionOx ActionSol Solubility Limit. Reduce Conc or Increase DMSO %. CheckConc->ActionSol Yes

Caption: Figure 2. Step-by-step diagnostic logic for identifying root causes of instability.

References

  • PubChem. (2025).[2] Compound Summary: 2-(Pyrimidin-4-yl)acetonitrile.[2] National Library of Medicine. Link

  • BenchChem. (2025).[1][3] Technical Guide: Stability of 2-Amino-2-(pyridin-3-yl)acetonitrile. (Analogous degradation mechanism cited for alpha-heterocyclic acetonitriles). Link

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility & Stability Data. (Standard reference for DMSO hygroscopicity and oxidation potential). Link

  • Agilent Technologies. (2023). Best Practices for Acetonitrile Stability in HPLC. (Reference for mobile phase handling). Link

Sources

Troubleshooting

Avoiding dimer formation in aminopyrimidine reactions

Topic: Avoiding Dimer Formation & Side-Reactions in Aminopyrimidine Synthesis Role: Senior Application Scientist Status: Active Guide[1] Welcome & Scope Welcome to the technical support module for aminopyrimidine chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Dimer Formation & Side-Reactions in Aminopyrimidine Synthesis Role: Senior Application Scientist Status: Active Guide[1]

Welcome & Scope

Welcome to the technical support module for aminopyrimidine chemistry. This scaffold is the backbone of over 50 FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib), yet it presents a unique "dimerization" paradox:[1]

  • Chemical Dimerization: The formation of unwanted bis-substituted byproducts during nucleophilic aromatic substitution (

    
    ) or cross-coupling.
    
  • Physical Aggregation: Strong intermolecular hydrogen bonding that mimics impurities in NMR/HPLC, leading to false negatives in purity analysis.[1]

This guide provides the diagnostic logic and protocols to resolve both.

Diagnostic Logic: Is it a Dimer or an Aggregate?

Before altering synthetic conditions, you must confirm the nature of the "dimer." Aminopyrimidines are notorious for forming hydrogen-bonded supramolecular aggregates that broaden NMR signals, often mistaken for polymerization or degradation.[1]

Diagnostic Workflow

DimerDiagnosis Start Observation: Unexpected Mass or Broad NMR Peaks CheckLCMS Step 1: Check LC-MS Is the Mass [2M+H]+ or [M+H]+? Start->CheckLCMS Mass2M Mass = [2M+H]+ (or Bis-product) CheckLCMS->Mass2M High Mass MassM Mass = [M+H]+ (But NMR is messy) CheckLCMS->MassM Expected Mass ChemDimer ISSUE: Chemical Side Reaction (Bis-addition or Homocoupling) Mass2M->ChemDimer Step2 Step 2: Run Variable Temp (VT) NMR or add polar solvent (MeOD/DMSO) MassM->Step2 ResultSharp Peaks Sharpen / Split Resolves? Step2->ResultSharp ResultSharp->ChemDimer No (Complex Mixture) PhysAgg ISSUE: Physical Aggregation (H-Bonding Dimer) ResultSharp->PhysAgg Yes

Figure 1: Decision tree to distinguish between covalent side-products (Chemical Dimers) and non-covalent aggregates (Physical Dimers).

Module A: Troubleshooting Reactions

The Problem: When reacting 2,4-dichloropyrimidine, the goal is usually mono-substitution. However, the product (a mono-aminopyrimidine) can remain nucleophilic, attacking a second equivalent of electrophile, or the electrophile attacks a second amine.[1] This results in the Bis-amino "Dimer" .

Mechanistic Insight: The Regioselectivity Trap

In 2,4-dichloropyrimidines, the C4 position is electronically favored for nucleophilic attack due to the para-relationship with N1.[1] However, electron-donating groups (EDGs) or steric bulk at C5/C6 can invert this selectivity to C2, or promote double addition.[1]

Key Control Parameters:

VariableRecommendationMechanism
Stoichiometry 0.95 eq of AmineUsing a slight deficit of the amine prevents the mono-product from competing for the remaining electrophile.[1]
Temperature -78°C to 0°C Kinetic control. At low temps, the activation energy barrier for the second addition is too high to overcome.
Addition Order Reverse Addition Crucial: Add the amine dropwise to the electrophile. This ensures the electrophile is always in huge excess, statistically favoring mono-substitution.[1]
Base Non-nucleophilic Use DIPEA or 2,6-Lutidine. Avoid primary amines or hydroxides that can compete.
Protocol 1: Cryogenic Reverse Addition ( )

Use this for synthesizing 2-chloro-4-aminopyrimidines without forming the 2,4-diamino byproduct.[1]

  • Preparation (Electrophile): Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or DCM. Cool to -78°C (dry ice/acetone).

  • Preparation (Nucleophile): In a separate flask, mix the amine (0.95 eq) and DIPEA (1.1 eq) in THF.

  • The Addition: Transfer the nucleophile solution into a syringe pump. Add to the electrophile solution over 60 minutes .

    • Why? Keeps local concentration of amine low.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC/LCMS.

  • Quench: If mono-product dominates (>90%), quench cold with sat.

    
    . Do not allow to warm until quenched.
    

Module B: Troubleshooting Pd-Catalyzed Cross-Couplings

The Problem: In Buchwald-Hartwig aminations, aminopyrimidines act as "problematic" nucleophiles. The pyridine-like nitrogen (N1 or N3) can bind to Palladium, forming stable bridging dimers


 or displacing ligands, effectively poisoning the catalyst.[1]
Catalyst & Ligand Selection Guide
ComponentRecommendationTechnical Rationale
Ligand BrettPhos or tBuXPhos Steric Bulk is King. Large biaryl ligands create a "roof" over the Pd center, preventing the pyrimidine nitrogen from binding (chelation) while allowing the exocyclic amine to react.[1]
Pre-Catalyst Pd(II) Precatalysts (e.g., G3-XantPhos)Avoids the induction period of Pd(0) sources like

.[1]

often forms inactive clusters with heteroatoms before the cycle starts.
Base

or

Weaker bases reduce the risk of base-mediated decomposition of the pyrimidine ring. Avoid

if functional groups are sensitive.
Pathway Visualization: Avoiding the Trap

PdCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Cl Trap TRAP: Catalyst Poisoning (N-Binding to Pd) OxAdd->Trap Small Ligand (PPh3, dppf) Binding Amine Binding (Correct N-H attack) OxAdd->Binding Bulky Ligand (BrettPhos) Product Product (Aminopyrimidine) Binding->Product Reductive Elim. Product->Pd0 Regenerate

Figure 2: The role of bulky ligands in preventing non-productive binding (poisoning) of the pyrimidine ring nitrogen.

FAQ: Common Anomalies

Q1: My NMR shows two sets of peaks for my pure product. Is this a dimer?

  • Analysis: Likely rotamers , not dimers. If your aminopyrimidine has a bulky group ortho to the amine, rotation around the C-N bond can be slow on the NMR timescale.

  • Test: Run the NMR at 50°C. If the peaks coalesce into singlets, it is a single compound (rotamers).[1] If they remain distinct, it might be a regioisomer mixture.[1]

Q2: The reaction turns black immediately and stalls. Why?

  • Analysis: "Palladium Black" precipitation. The aminopyrimidine stripped the ligands off the Pd.

  • Fix: Switch to a palladacycle precatalyst (e.g., BrettPhos Pd G4).[1] These are more robust against ligand stripping.

Q3: I see a mass of [2M+H]+ in LCMS but the NMR looks perfect.

  • Analysis: This is a cluster ion formed in the electrospray source, common with pyrimidines due to high basicity.[1]

  • Fix: Check the retention time. If the "dimer" peak elutes at the exact same time as the monomer, it is an ionization artifact, not a real byproduct.

References

  • Hydrogen Bonding Aggregates

    • B. Limbach et al., "Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines."[1] Molecules, 2023.[1][2][3][4] [1]

    • Insight: Details the N-H...N bridging motifs (Types A, B, C)
  • 
     Regioselectivity: 
    
    • L. Gooßen et al., "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."[1] J. Am. Chem. Soc., 2020.[1] [1]

    • Insight: Explains how C4 vs C2 selectivity is controlled by sterics and electronics, critical for avoiding bis-addition.
  • Buchwald-Hartwig Optimization

    • S. L.[1][5][6] Buchwald et al., "Palladium-Catalyzed Amination of Aryl Chlorides."[1] Wiley Analytical Science, 2019.[1]

    • Insight: Defines the necessity of bulky phosphine ligands (YPhos, BrettPhos) to prevent catalyst poisoning by nitrogen heterocycles.[1]

  • Green Chemistry Approaches

    • AstraZeneca R&D, "Recent Green and Sustainable Pd-Catalyzed Aminations."[1] Chem. Rev., 2018.[1] [1]

    • Insight: Protocols for biphasic systems (2-MeTHF/Water) that reduce side-reaction rates in scale-up.[1]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(4-Aminopyrimidin-2-yl)acetonitrile

Content ID: TSC-REC-PYR-04 Last Updated: February 1, 2026 Topic: Purification & Solid-State Isolation Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers Introduction Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TSC-REC-PYR-04 Last Updated: February 1, 2026 Topic: Purification & Solid-State Isolation Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction

Welcome to the technical support hub for the purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile . This intermediate is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. Its amphiphilic nature—possessing a polar amino group, a reactive nitrile, and a lipophilic pyrimidine ring—presents unique challenges in crystallization, specifically regarding solubility balance and thermal stability.

This guide provides a self-validating protocol designed to maximize purity (>98% HPLC) while minimizing the risk of nitrile hydrolysis or "oiling out."

Module 1: Solvent System Selection

The choice of solvent is dictated by the competing polarities of the primary amine and the nitrile group. The objective is to select a system with a high temperature coefficient of solubility.

Solvent Screening Data
Solvent SystemClassificationSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs.) Protogenic PolarHighLowExcellent Primary recommendation. Balances polarity well.
Isopropanol (IPA) Protogenic PolarModerateVery LowGood Use if Ethanol yield is low; higher boiling point allows better dissolution.
Ethanol : Water (9:1) BinaryVery HighLowGood Water acts as a powerful anti-solvent but increases hydrolysis risk >70°C.
Ethyl Acetate Aprotic PolarModerateLowModerate Good for removing non-polar impurities; often requires Heptane as anti-solvent.
DCM / Toluene Non-polar/AproticLowNegligiblePoor Generally poor solubility; Toluene useful only for slurry washes.

Critical Constraint: Avoid prolonged heating in aqueous mixtures or acidic environments. The nitrile group at the C2 position is susceptible to hydrolysis, converting to the corresponding amide (2-(4-aminopyrimidin-2-yl)acetamide).

Module 2: Validated Recrystallization Protocol

This workflow is designed for batch sizes ranging from 1g to 100g.

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Charge the crude solid into a flask equipped with a reflux condenser.

    • Add Ethanol (Absolute) at a ratio of 5-7 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with vigorous stirring.

    • Checkpoint: If solids remain after 15 minutes of reflux, add Ethanol in 1 mL/g increments until fully dissolved. Do not exceed 12 mL/g.

  • Impurity Scavenging (Optional but Recommended):

    • If the solution is dark (yellow/orange indicates amine oxidation), cool slightly to 70°C.

    • Add Activated Carbon (10 wt%) .

    • Stir for 15 minutes. Do not reflux vigorously with carbon to avoid fines.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad to remove carbon/insolubles.

  • Controlled Cooling (Nucleation):

    • Return filtrate to a clean vessel.

    • Allow the solution to cool to Room Temperature (20-25°C) naturally over 2-3 hours. Do not crash cool.

    • Seeding: If no crystals appear at 40°C, add seed crystals (0.1 wt%) to induce nucleation.

  • Anti-Solvent Addition (If Yield is Low):

    • If crystallization is sparse at RT, cool to 0-5°C.

    • Dropwise addition of cold Water (anti-solvent) can be used (Ratio: 1 part water to 10 parts ethanol).

    • Warning: Rapid water addition causes oiling out.

  • Isolation & Drying:

    • Filter the slurry using vacuum filtration.

    • Wash the cake with cold Ethanol (0°C) (2 x 1 mL/g).

    • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

    • Caution: Do not exceed 50°C during drying to prevent nitrile degradation or color formation.

Visualizing the Workflow

RecrystallizationFlow Start Crude Material (2-(4-Aminopyrimidin-2-yl)acetonitrile) Dissolve Dissolution Solvent: Ethanol (Abs) Temp: 78°C (Reflux) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Carbon Add Activated Carbon (10 wt%) CheckColor->Carbon Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Carbon->Filter Cooling Controlled Cooling Rate: 10°C/30min Target: 25°C Filter->Cooling Nucleation Nucleation Check Are crystals forming? Cooling->Nucleation Seed Add Seed Crystals (0.1 wt%) Nucleation->Seed No Isolate Filtration & Wash (Cold Ethanol) Nucleation->Isolate Yes AntiSolvent Add Anti-Solvent (Water, dropwise) Seed->AntiSolvent Still No Solids AntiSolvent->Isolate Dry Vacuum Dry < 50°C Isolate->Dry

Caption: Figure 1.[1] Optimized process flow for the recrystallization of aminopyrimidine acetonitriles, highlighting critical decision points for impurity management and nucleation.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes based on the physicochemical properties of the pyrimidine-acetonitrile scaffold.

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This phenomenon occurs when the solution enters the "labile zone" of supersaturation too quickly, or the melting point of the solvated impurity is lower than the process temperature. Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Add Solvent: The solution is likely too concentrated. Add 10-20% more Ethanol.

  • Seed Loading: Cool very slowly to the metastable zone (approx. 50-60°C) and add seed crystals. This provides a template for ordered crystal growth, bypassing the amorphous oil phase.

  • Agitation: Ensure moderate, consistent stirring (200 RPM). Stagnant solutions promote oiling.

Q2: My recovery yield is low (<60%), but purity is high. Where is the product?

Diagnosis: The compound has significant solubility in the mother liquor, or the "wash" step redissolved the product. Corrective Actions:

  • Mother Liquor Recovery: Concentrate the mother liquor (filtrate) to half volume and cool to 0°C to harvest a second crop. Note: Second crops usually require re-crystallization due to lower purity.

  • Wash Protocol: Ensure the wash solvent (Ethanol) is ice-cold (-10°C to 0°C) . Warm washes strip product rapidly.

  • Solvent Switch: If losses in Ethanol are consistently high, switch to Isopropanol (IPA) , which generally exhibits lower cold solubility for this class of compounds.

Q3: The product has a persistent yellow/orange tint.

Diagnosis: This indicates oxidation of the 4-amino group or the presence of trace chlorinated starting material (e.g., 2-chloropyrimidine derivatives) or azo-coupling byproducts. Corrective Actions:

  • Charcoal Treatment: As described in the protocol, use activated carbon.

  • Acid Wash (Advanced): Dissolve crude in dilute HCl (aq), wash with Ethyl Acetate (removes non-basic colored impurities), then basify the aqueous layer with NaOH to precipitate the product. Recrystallize the resulting solid.

Q4: I see a new impurity peak at RRT 0.85 on HPLC after drying.

Diagnosis: This is likely the amide hydrolysis product (2-(4-aminopyrimidin-2-yl)acetamide). Corrective Actions:

  • Check Drying Temp: Ensure vacuum oven is < 50°C.

  • Check Moisture: Did you use wet ethanol? Ensure solvents are anhydrous or low water content.

  • Time: Minimize the duration the compound spends in solution at high temperatures (>75°C).

Module 4: Logical Troubleshooting Matrix

Use this logic tree to diagnose crystallization failures in real-time.

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Colored Impurity Problem->Color Hydrolysis Amide Impurity Problem->Hydrolysis SolConc Conc. too high Oiling->SolConc CoolFast Cooling too fast Oiling->CoolFast Oxidation Amino Oxidation Color->Oxidation WaterHeat Water + Heat Hydrolysis->WaterHeat FixOil Add Solvent & Seed at 50°C SolConc->FixOil CoolFast->FixOil FixColor Activated Carbon or Acid/Base Workup Oxidation->FixColor FixHydro Use Abs. Ethanol Reduce Temp WaterHeat->FixHydro

Caption: Figure 2. Root cause analysis for common isolation defects in aminopyrimidine purification.

References

  • BenchChem Technical Support. (2025).[2] Synthesis and Purification of Aminopyridylacetonitriles: Troubleshooting Guide. Retrieved from

  • MDPI. (2022). Solubility and Solvent Effect of 2-Aminopyridine Derivatives in Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-(Pyrimidin-4-yl)acetonitrile and Analogs. Retrieved from

  • Google Patents. (2014). Preparation method of 2-(pyridine-4-yl) acetonitrile and related heterocycles.[3] CN103483244A. Retrieved from

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines.[1][4] Patent EP2307355. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile by Column Chromatography

Welcome to the dedicated technical support guide for the chromatographic purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific application. The polar and basic nature of 2-(4-Aminopyrimidin-2-yl)acetonitrile presents unique challenges in achieving high purity, which this guide aims to address comprehensively.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-Aminopyrimidin-2-yl)acetonitrile difficult to purify by standard silica gel column chromatography?

A1: The primary challenge arises from the compound's chemical properties. The aminopyrimidine moiety imparts a basic character, leading to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2] This can result in several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind too strongly to the silica, leading to low or no recovery from the column.

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks. This significantly reduces the resolution and purity of the collected fractions.[1][2]

  • Co-elution with Impurities: Poor peak shape makes it difficult to separate the target compound from closely eluting impurities.

Q2: What are the recommended starting conditions for the purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile on a silica gel column?

A2: Given the basic nature of the target compound, modifying the mobile phase is crucial for successful purification on silica gel. The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is highly recommended to suppress the interaction with acidic silanol groups.[3][4]

A typical starting mobile phase would be a mixture of a non-polar and a polar solvent, with the addition of a basic modifier. For instance, a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.1-1% triethylamine, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for the target compound.[5]

Q3: Are there alternative stationary phases that are better suited for the purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile?

A3: Yes, several alternative stationary phases can provide better results than standard silica gel:

  • Alumina (Basic or Neutral): Alumina is a less acidic stationary phase than silica gel and is often a better choice for the purification of basic compounds like amines.[4][6][7] Basic alumina is particularly effective at minimizing strong adsorption and peak tailing.[4][7][8]

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This technique can be very effective for purifying polar compounds.[9][10] The elution order is reversed compared to normal-phase chromatography, with polar compounds eluting earlier.

  • Amine-Functionalized Silica: These are specialized stationary phases where the silica surface is bonded with amino groups. They are designed for the purification of polar and basic compounds and can offer excellent peak shapes and resolution.[11]

Q4: Can I use acid-base extraction as a purification method for 2-(4-Aminopyrimidin-2-yl)acetonitrile?

A4: Absolutely. Acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[12][13] The process involves:

  • Dissolving the crude mixture in an organic solvent.

  • Extracting with an acidic aqueous solution (e.g., dilute HCl). The basic 2-(4-Aminopyrimidin-2-yl)acetonitrile will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the target compound.

  • Finally, the purified compound is extracted back into an organic solvent.

This method can be used as a stand-alone purification step or as a pre-purification step before column chromatography to reduce the impurity load.[14]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 2-(4-Aminopyrimidin-2-yl)acetonitrile in a question-and-answer format.

Problem 1: My compound is streaking badly on the TLC plate and the column, even with a polar solvent system.

  • Question: What causes this streaking and how can I prevent it?

  • Answer: Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel.[1] To mitigate this, add a basic modifier to your eluent. Start with 0.1% triethylamine (TEA) in your mobile phase and gradually increase it up to 1-2% if necessary.[3][15] The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape. Alternatively, consider switching to a less acidic stationary phase like neutral or basic alumina.[4][6]

Problem 2: I am getting very low recovery of my compound from the column.

  • Question: Why is my compound not eluting from the column, and what can I do to improve recovery?

  • Answer: Low recovery is often due to irreversible adsorption of the basic compound onto the acidic silica gel. If adding a basic modifier like TEA doesn't solve the problem, the interaction might be too strong. In this case, switching to a different stationary phase is the best solution. Basic alumina is an excellent first alternative.[4][7] Reversed-phase (C18) chromatography is another powerful option for polar compounds.[9][16]

Problem 3: My compound is co-eluting with a very similar impurity.

  • Question: How can I improve the separation between my product and a close-running impurity?

  • Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Here are a few strategies:

    • Fine-tune the mobile phase: Experiment with different solvent combinations. Sometimes, switching from a protic solvent like methanol to an aprotic one like acetonitrile can alter the selectivity.

    • Use a shallower gradient: If you are using gradient elution, a slower, more gradual increase in the polar solvent can improve separation.

    • Change the stationary phase: Switching from silica to alumina or a C18 reversed-phase column will significantly change the separation mechanism and likely resolve the co-eluting peaks.[4][10]

Problem 4: The triethylamine in my mobile phase is difficult to remove from my purified fractions.

  • Question: What is the best way to remove residual triethylamine after purification?

  • Answer: Triethylamine has a relatively high boiling point, making it challenging to remove under a standard rotary evaporator. Here are a couple of effective methods:

    • Co-evaporation: After concentrating your fractions, dissolve the residue in a low-boiling point solvent like dichloromethane or toluene and re-evaporate. Repeat this process several times. The lower boiling solvent will form an azeotrope with the TEA, facilitating its removal.

    • Acid wash: If your compound is stable to mild acid, you can perform a liquid-liquid extraction. Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The TEA will be protonated and move into the aqueous layer. Then, wash the organic layer with brine and dry it before evaporating the solvent.

Recommended Chromatography Conditions

The following table summarizes the recommended starting conditions for the purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile.

ParameterRecommendationRationale & Key Considerations
Stationary Phase 1. Basic or Neutral Alumina 2. Silica Gel (with modifier) 3. Reversed-Phase (C18) Alumina: Less acidic than silica, ideal for basic compounds to prevent tailing and adsorption.[4][6][7] Silica Gel: Most common and economical, but requires a basic modifier (e.g., 0.1-1% TEA) to deactivate acidic sites.[3] C18: Excellent for polar compounds, but requires method development with aqueous mobile phases.[9][10]
Mobile Phase (Normal Phase) Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.1-1% Triethylamine (TEA) Start with a low polarity and gradually increase the polar component. The addition of TEA is crucial for good peak shape on silica.[3] A typical gradient could be 0-10% Methanol in Dichloromethane.
Mobile Phase (Reversed Phase) Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or Ammonium Formate Buffering the mobile phase in reversed-phase is important for reproducible retention times of ionizable compounds.[2][10]
Sample Loading Dry Loading For compounds with limited solubility in the starting mobile phase, dry loading is recommended. Dissolve the crude product in a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and load the dry powder onto the column.
Column Packing Slurry Packing Ensure the column is packed uniformly to avoid channeling and poor separation. Prepare a slurry of the stationary phase in the initial mobile phase and pour it into the column carefully.

Experimental Protocols

Protocol 1: Purification using Silica Gel with Triethylamine
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 0.5% Triethylamine (TEA). Adjust the DCM:MeOH ratio to achieve an Rf of ~0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA). Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 2-(4-Aminopyrimidin-2-yl)acetonitrile in a minimal amount of DCM. If solubility is an issue, use a small amount of methanol and then adsorb the sample onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of methanol in the mobile phase (gradient elution). For example, start with 100% DCM, then move to 1% MeOH in DCM, 2% MeOH in DCM, and so on.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound by TLC. Combine the pure fractions and evaporate the solvent.

Protocol 2: Purification using Basic Alumina
  • TLC Analysis: Use alumina TLC plates to determine a suitable mobile phase. A mixture of Ethyl Acetate (EtOAc) and Hexanes is a good starting point.

  • Column Packing: Pack a column with basic alumina using a slurry of the initial mobile phase (e.g., 20% EtOAc in Hexanes).

  • Sample Loading: Load the sample as described in the silica gel protocol (either liquid or dry loading).

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexanes.

  • Fraction Collection and Analysis: Collect and analyze fractions by TLC. Combine the pure fractions and remove the solvent.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start Purification issue Identify Purification Issue start->issue streaking Problem: Peak Streaking / Tailing issue->streaking Poor Peak Shape low_recovery Problem: Low Compound Recovery issue->low_recovery Low Yield coelution Problem: Co-elution of Impurities issue->coelution Impure Fractions solution_streaking1 Add 0.1-1% Triethylamine (TEA) to Mobile Phase streaking->solution_streaking1 solution_recovery1 Increase TEA concentration or switch to Alumina low_recovery->solution_recovery1 solution_coelution1 Optimize Mobile Phase Gradient (shallower gradient) coelution->solution_coelution1 solution_streaking2 Switch to Basic or Neutral Alumina Column solution_streaking1->solution_streaking2 Still Tailing end Successful Purification solution_streaking1->end Resolved solution_streaking2->end solution_recovery2 Use Reversed-Phase (C18) Chromatography solution_recovery1->solution_recovery2 Still Low Recovery solution_recovery1->end Resolved solution_recovery2->end solution_coelution2 Change Stationary Phase (Silica -> Alumina or C18) solution_coelution1->solution_coelution2 Still Co-eluting solution_coelution1->end Resolved solution_coelution2->end

Caption: Troubleshooting workflow for common issues in the purification of 2-(4-Aminopyrimidin-2-yl)acetonitrile.

References

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  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

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  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

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  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

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  • Teledyne ISCO. RediSep basic alumina column Purification of high pKa compounds. [Link]

  • Sorbead India. The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

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  • Reddit. Deactivating Silica Gel with Triethylamine. [Link]

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  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

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  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

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  • Wikipedia. Acid–base extraction. [Link]

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  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

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Sources

Optimization

Technical Support Center: Stability Profile of 2-(4-Aminopyrimidin-2-yl)acetonitrile

Part 1: Executive Technical Bulletin The "Active Methylene" Liability The stability of 2-(4-Aminopyrimidin-2-yl)acetonitrile is governed principally by the thermodynamic instability of the methylene bridge ( ) located be...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Bulletin

The "Active Methylene" Liability The stability of 2-(4-Aminopyrimidin-2-yl)acetonitrile is governed principally by the thermodynamic instability of the methylene bridge (


) located between the electron-deficient pyrimidine ring and the electron-withdrawing nitrile group.

Unlike simple alkyl nitriles, the


-protons in this molecule are significantly acidic (

). This acidity creates a "soft spot" for reactivity, leading to three primary degradation vectors:
  • Hydrolysis: Conversion of the nitrile to an amide (and subsequently a carboxylic acid), accelerated by moisture and heat.

  • Oxidative Dimerization: Radical coupling at the methylene position, often resulting in colored impurities (yellow/brown).

  • Hygroscopic Fusion: The compound readily absorbs atmospheric moisture, lowering its melting point and creating a "catalytic soup" where degradation rates increase exponentially.

Critical Storage Directive:

Store at -20°C under Argon or Nitrogen. Short-term exposure (hours) to ambient temperature is acceptable for weighing, but long-term storage >4°C results in quantifiable purity loss.

Part 2: Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways by which temperature and moisture compromise the structural integrity of the molecule.

DegradationPathways Fig 1. Primary thermal and oxidative degradation pathways. Start 2-(4-Aminopyrimidin-2-yl) acetonitrile (Intact) Amide Degradant A: Acetamide Derivative (+18 Da) Start->Amide Hydrolysis (+H2O, Heat, pH > 7) Radical Stabilized Carbanion/Radical Start->Radical Deprotonation (Basic Impurities) Acid Degradant B: Carboxylic Acid (+19 Da) Amide->Acid Hydrolysis (Prolonged Heat) Dimer Degradant C: Oxidative Dimer (Yellow/Brown) Radical->Dimer Oxidation (O2, Light)

[1]

Part 3: Representative Stability Profile

The table below summarizes the expected degradation rates based on Arrhenius kinetics for heteroaryl acetonitriles.

Temperature ConditionStability StatusExpected Purity LossRecommended Action
-20°C (Frozen) Stable < 0.1% per yearLong-term storage. Ensure container is sealed under inert gas.
4°C (Refrigerated) Metastable ~0.5 - 1.0% per monthAcceptable for active use (1-2 weeks). Monitor for color change.
25°C (Ambient) Unstable > 2.0% per weekCritical Risk. Limit exposure to < 24 hours.
40°C (Stressed) Rapid Degradation > 5.0% per dayFailure Mode. Hydrolysis to amide is kinetically favored.
Part 4: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling this intermediate.

Q1: My white powder has turned a pale yellow/brown color. Is it still usable?

Diagnosis: Oxidative Degradation. The color change indicates the formation of conjugated impurities, likely oxidative dimers formed at the active methylene position.

  • Impact: Even trace amounts (<0.5%) of these highly conjugated species can cause visible discoloration.

  • Action: Run an HPLC check. If purity is >98%, the material may still be usable for crude reactions. If purity is <95%, recrystallization is required.

  • Prevention: Store strictly under Argon. Exclude light.

Q2: LC-MS shows a new peak with M+18 mass shift.

Diagnosis: Nitrile Hydrolysis. The nitrile group (


) has hydrolyzed to the primary amide (

). This is the most common thermal degradant.
  • Cause: Exposure to moisture at elevated temperatures (>25°C).

  • Action: This transformation is irreversible. The amide is generally less reactive in nucleophilic substitutions (e.g.,

    
    ) than the parent nitrile. You must repurify the batch.
    
Q3: The sample has fused into a solid "gum" or glass.

Diagnosis: Eutectic/Hygroscopic Failure. The amino-pyrimidine moiety is a hydrogen bond donor/acceptor, making the solid hygroscopic. Absorbed water lowers the melting point (melting point depression), causing the crystal lattice to collapse.

  • Risk: "Gumming" dramatically increases surface area for hydrolysis. Degradation in this state is 10x faster than in dry powder.

  • Action: Dissolve immediately in a dry solvent (e.g., DMSO or DMF) if using immediately, or attempt to dry under high vacuum to salvage.

Part 5: Diagnostic & Decision Workflow

Use this decision tree to determine the viability of your sample.

DecisionTree Fig 2. Quality Control Decision Tree Start Sample Inspection Visual Visual Check: Is it White/Off-White? Start->Visual ColorFail Yellow/Brown Visual->ColorFail No LCMS Run LC-MS (Acidic Mobile Phase) Visual->LCMS Yes ColorFail->LCMS Quantify Impurity PurityCheck Purity > 98%? LCMS->PurityCheck Use PROCEED Use in Synthesis PurityCheck->Use Yes Recryst RECRYSTALLIZE (Ethanol/Heptane) PurityCheck->Recryst No (90-98%) Discard DISCARD (>5% Amide/Acid) PurityCheck->Discard No (<90%)

Part 6: Standard Operating Procedures (SOPs)
Protocol A: Analytical Method (HPLC)

To accurately quantify degradation, the mobile phase must prevent the interaction of the basic amine with silanols on the column.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: Acid is required to protonate the pyrimidine ring (

      
      ), ensuring a sharp peak shape.
      
  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption).

Protocol B: Recrystallization (Salvage)

If hydrolysis is low (<1%) but color is high (oxidation), recrystallization is effective.

  • Dissolve crude solid in minimum hot Ethanol (60°C).

  • Treat with activated charcoal (to remove colored oxidative dimers) for 15 mins.

  • Filter hot through Celite.

  • Add warm Heptane (anti-solvent) dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Filter and dry under vacuum at room temperature (do not heat dry).

Part 7: References
  • PubChem. 2-(Pyrimidin-4-yl)acetonitrile Compound Summary. National Library of Medicine. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. [Link]

  • Silverstein, T. P. (2017).[1] pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water? (Context for acidity of alpha-protons). Journal of Chemical Education. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 2-(4-Aminopyrimidin-2-yl)acetonitrile

Introduction 2-(4-Aminopyrimidin-2-yl)acetonitrile is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The presence of the aminopyrimidine core, a recognized pharmacophore, coupled with th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Aminopyrimidin-2-yl)acetonitrile is a crucial heterocyclic building block in medicinal chemistry and drug discovery. The presence of the aminopyrimidine core, a recognized pharmacophore, coupled with the reactive cyanomethyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of plausible synthetic routes to 2-(4-Aminopyrimidin-2-yl)acetonitrile, offering insights into the strategic choices of starting materials, reaction mechanisms, and potential advantages and disadvantages of each approach. The methodologies presented are grounded in established principles of heterocyclic chemistry and supported by analogous transformations reported in the scientific literature.

Route 1: De Novo Pyrimidine Ring Construction via Condensation

A classical and convergent approach to pyrimidine synthesis involves the condensation of a 1,3-dielectrophilic species with a suitable amidine, most commonly guanidine. This route constructs the desired pyrimidine ring in a single key step, incorporating the necessary substituents from appropriately chosen precursors.

Scientific Rationale and Mechanistic Insight

The core of this strategy lies in the reaction between guanidine and a three-carbon synthon bearing a nitrile group and a latent or protected aldehyde or ketone at the terminal positions. A suitable precursor for this transformation is a protected form of cyanoacetaldehyde, such as cyanoacetaldehyde dimethyl acetal. The reaction proceeds via initial condensation of one of the amino groups of guanidine with the aldehyde, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The use of a protected aldehyde prevents self-polymerization of the reactive cyanoacetaldehyde.

Experimental Protocol: Proposed Synthesis via Condensation
  • Step 1: Preparation of the C3 Synthon (if not commercially available). Cyanoacetaldehyde dimethyl acetal can be prepared from the corresponding bromoacetaldehyde dimethyl acetal and a cyanide salt.

  • Step 2: Cyclization/Condensation.

    • To a solution of sodium methoxide in methanol, add guanidine hydrochloride to generate free guanidine.

    • To this mixture, add cyanoacetaldehyde dimethyl acetal.

    • The reaction mixture is heated under pressure in a sealed vessel. A Chinese patent describing the synthesis of 2-aminopyrimidine from a related aldehyde precursor suggests reaction temperatures of 80-90°C under a pressure of 0.20-0.25 MPa.[1]

    • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography.

Visualization of Route 1

Route 1: De Novo Synthesis cluster_0 Starting Materials Guanidine Guanidine Condensation Condensation Guanidine->Condensation Cyanoacetaldehyde_DMA Cyanoacetaldehyde Dimethyl Acetal Cyanoacetaldehyde_DMA->Condensation Target_Molecule 2-(4-Aminopyrimidin-2-yl)acetonitrile Condensation->Target_Molecule NaOCH3, MeOH Heat, Pressure

Caption: De novo synthesis of the pyrimidine ring.

Route 2: Functionalization of a Pre-formed Pyrimidine Ring

An alternative and often highly effective strategy involves starting with a pre-existing, suitably substituted pyrimidine ring and introducing the cyanomethyl group at the 2-position. This approach can be advantageous if the starting pyrimidine is readily available.

Sub-Route 2A: Nucleophilic Substitution of a 2-Halopyrimidine

This method relies on the displacement of a halide, typically chloride, from the 2-position of a 4-aminopyrimidine derivative with a cyanomethyl anion equivalent.

The starting material, 2-chloro-4-aminopyrimidine, is commercially available or can be synthesized. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. While direct cyanation with simple cyanide salts can be challenging, the use of a stabilized carbanion, such as that derived from malononitrile, can be an effective way to introduce the cyanomethyl functionality. The reaction likely proceeds through a Meisenheimer-like intermediate. Subsequent decarboxylation of the dinitrile intermediate would yield the target molecule.

  • Step 1: Generation of the Nucleophile. In an appropriate solvent such as DMF or DMSO, a base like sodium hydride or potassium carbonate is used to deprotonate malononitrile, generating the nucleophilic carbanion.

  • Step 2: Substitution Reaction. 2-Chloro-4-aminopyrimidine is added to the solution of the malononitrile anion. The mixture is heated to facilitate the substitution reaction.

  • Step 3: Hydrolysis and Decarboxylation. The resulting intermediate, 2-(4-amino-pyrimidin-2-yl)-malononitrile, is then subjected to hydrolysis and decarboxylation, for instance by heating in an aqueous acidic or basic medium, to yield 2-(4-aminopyrimidin-2-yl)acetonitrile.

Sub-Route 2B: From 2-Methylthiopyrimidine via Oxidation and Cyanation

This two-step sequence transforms a readily available 2-methylthio group into a cyanomethyl group.

The methylthio group itself is not a good leaving group. However, oxidation to the corresponding methylsulfonyl group (-SO2Me) transforms it into an excellent leaving group. This is typically achieved using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The subsequent displacement of the methylsulfinate anion by a cyanide salt, such as potassium cyanide (KCN), proceeds efficiently to install the desired nitrile functionality. This method has been successfully applied to the synthesis of various 2-cyanopyrimidines.[2]

  • Step 1: Oxidation. 4-Amino-2-(methylthio)pyrimidine is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled in an ice bath. m-CPBA (2-3 equivalents) is added portion-wise. The reaction is stirred until the starting material is consumed (monitored by TLC). The mixture is then worked up by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid.

  • Step 2: Cyanation. The crude 4-amino-2-(methylsulfonyl)pyrimidine is dissolved in a polar aprotic solvent such as acetonitrile (MeCN) or DMF. Potassium cyanide is added, often in the presence of a phase-transfer catalyst like 18-crown-6 to enhance the solubility and reactivity of the cyanide salt. The reaction is stirred at room temperature or with gentle heating until completion.[2] The product is then isolated by extraction and purified.

Visualization of Route 2

Route 2: Functionalization cluster_1 Sub-Route 2A cluster_2 Sub-Route 2B 2-Cl-4-NH2-Pyr 2-Chloro-4-aminopyrimidine Substitution Substitution 2-Cl-4-NH2-Pyr->Substitution Malononitrile Malononitrile Malononitrile->Substitution Base Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Substitution->Hydrolysis_Decarboxylation Target_Molecule 2-(4-Aminopyrimidin-2-yl)acetonitrile Hydrolysis_Decarboxylation->Target_Molecule 2-SMe-4-NH2-Pyr 4-Amino-2-(methylthio)pyrimidine Oxidation Oxidation 2-SMe-4-NH2-Pyr->Oxidation m-CPBA 2-SO2Me-4-NH2-Pyr 4-Amino-2-(methylsulfonyl)pyrimidine Oxidation->2-SO2Me-4-NH2-Pyr Cyanation Cyanation 2-SO2Me-4-NH2-Pyr->Cyanation KCN Cyanation->Target_Molecule

Caption: Functionalization of a pre-formed pyrimidine ring.

Comparative Analysis

FeatureRoute 1: De Novo SynthesisRoute 2A: From 2-HalopyrimidineRoute 2B: From 2-Methylthiopyrimidine
Starting Materials Guanidine, cyanoacetaldehyde dimethyl acetal. Availability of the C3 synthon may vary.2-Chloro-4-aminopyrimidine, malononitrile. Both are generally commercially available.4-Amino-2-(methylthio)pyrimidine, m-CPBA, KCN. Starting pyrimidine is accessible.
Number of Steps Potentially a single step from key precursors.Two to three steps (nucleophile generation, substitution, hydrolysis/decarboxylation).Two steps (oxidation, cyanation).
Reaction Conditions May require elevated temperature and pressure.[1]Generally requires a strong base and heating. Hydrolysis/decarboxylation step adds to the complexity.Oxidation is typically performed at low temperatures. Cyanation often proceeds at room temperature.[2]
Potential Yield Can be high in convergent syntheses, but optimization may be required.Yields can be variable depending on the efficiency of the substitution and decarboxylation steps.Generally high yields reported for both the oxidation and cyanation steps in analogous systems.[2]
Scalability Potentially scalable, though handling of guanidine and pressure reactions requires specialized equipment.Scalable, but the use of sodium hydride and malononitrile requires careful handling.Readily scalable. The reagents are common and the conditions are generally mild.
Safety Considerations Use of guanidine salts is standard. Pressure reactions require appropriate safety measures.Use of highly toxic cyanide sources is avoided, but malononitrile is still toxic. Use of sodium hydride requires an inert atmosphere.Use of potassium cyanide requires strict safety protocols. m-CPBA is a potentially explosive oxidizing agent.
Key Advantage Convergent and potentially shortest route.Avoids the direct use of highly toxic simple cyanide salts in the main substitution step.High-yielding and reliable transformations based on literature precedents for similar substrates.[2]
Key Disadvantage Availability and stability of the C3 cyano-aldehyde synthon.Multi-step process with a potentially challenging decarboxylation step.Requires the use of a highly toxic cyanide salt and a potentially hazardous oxidizing agent.

Conclusion

The synthesis of 2-(4-aminopyrimidin-2-yl)acetonitrile can be approached through two primary strategies: de novo ring formation or functionalization of a pre-existing pyrimidine core.

  • Route 1 (De Novo Synthesis) offers the most convergent pathway. Its practicality is heavily dependent on the accessibility and cost of the required three-carbon cyanated electrophile. If this precursor is readily available, this route could be the most efficient.

  • Route 2 (Functionalization) provides more flexibility, with Sub-Route 2B (from 2-methylthiopyrimidine) appearing particularly promising. Despite the need for two distinct steps and the use of potassium cyanide, the reactions involved (oxidation and nucleophilic displacement of a sulfonyl group) are generally high-yielding and reliable. Sub-Route 2A (from 2-halopyrimidine) is also a viable option, especially if direct cyanation proves difficult, though it involves an additional decarboxylation step.

The optimal choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available to the research team. For laboratory-scale synthesis where reliability and yield are paramount, Route 2B presents a robust and well-precedented strategy. For large-scale industrial production, the convergence of Route 1 might be more attractive, warranting investigation into the scalable production of the necessary C3 synthon.

References

  • American Cyanamid Company. (1947). Preparation of 2,4-diaminopyrimidines. U.S.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Jiangsu Hongze Chemical Co., Ltd. (2013). Method for preparing 2-cyanopyrimidine.
  • Zhejiang University of Technology. (2013). Preparation method of 2-amino pyrimidine.
  • Wang, K., et al. (2020). New room temperature nematogens by cyano tail termination of alkoxy and alkylcyanobiphenyls and their anchoring behavior on metal salt-decorated surface. Liquid Crystals. [Link]

  • Ishikawa, T. (2009). Guanidine chemistry. Yakugaku Zasshi, 129(9), 1045-59. [Link]

  • American Home Products Corporation. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

Sources

Comparative

Comparative SAR Guide: 2-(4-Aminopyrimidin-2-yl)acetonitrile Derivatives

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) surrounding 2-(4-Aminopyrimidin-2-yl)acetonitrile and its analogs. This scaffold serves as a critical pharmacophore and synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) surrounding 2-(4-Aminopyrimidin-2-yl)acetonitrile and its analogs. This scaffold serves as a critical pharmacophore and synthetic precursor in the development of Janus Kinase (JAK) inhibitors , a class of drugs pivotal in treating myeloproliferative neoplasms and autoimmune diseases.

Focus: Optimization of Aminopyrimidine Scaffolds for JAK Kinase Inhibition

Executive Summary & Pharmacophore Insight

The molecule 2-(4-Aminopyrimidin-2-yl)acetonitrile (CAS: 134318-72-2) represents a "privileged scaffold" in medicinal chemistry. It functions primarily as a precursor to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, which is the structural foundation of FDA-approved JAK inhibitors like Ruxolitinib , Tofacitinib , and Baricitinib .

The SAR of this scaffold is defined by its ability to mimic the adenine ring of ATP. The pyrimidine core binds to the kinase hinge region, while the acetonitrile moiety (and its derivatives) extends into the solvent-exposed or hydrophobic pockets, determining isozyme selectivity (JAK1 vs. JAK2 vs. JAK3).

Core Scaffold Architecture
  • Position 4 (Amine): Acts as a hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of Glu/Leu residues).

  • Position 2 (Acetonitrile): A versatile "warhead" or linker. In many analogs, this group is elaborated into complex cycloalkyl-nitriles (as in Ruxolitinib) or cyclized to form the pyrrole ring of the 7-deazapurine core.

  • Pyrimidine Ring: Provides the essential aromatic pi-stacking interactions within the ATP-binding pocket.

Comparative Analysis of Analogs

This section compares the "parent" scaffold chemistry against its three most successful clinical analogs. The evolution from the simple acetonitrile fragment to these complex drugs highlights the critical SAR modifications required for potency and selectivity.

Table 1: Comparative Profile of Key Analogs
FeatureScaffold / Precursor Ruxolitinib (Jakafi) Tofacitinib (Xeljanz) Baricitinib (Olumiant)
Structure Core Aminopyrimidine AcetonitrilePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
C2 Modification -CH₂CN (Simple Nitrile)Cyclopentyl-acetonitrilePiperidinyl-propanenitrileAzetidinyl-acetonitrile
Target Profile Non-selective / WeakJAK1 / JAK2 (Selective)JAK1 / JAK3 (Selective)JAK1 / JAK2 (Selective)
IC50 (JAK1) > 10 µM (Est.)3.3 nM112 nM5.9 nM
IC50 (JAK2) > 10 µM (Est.)2.8 nM20 nM5.7 nM
Key SAR Insight Lacks hydrophobic fit; serves as H-bond anchor only.Cyclopentyl ring fills hydrophobic pocket; Nitrile interacts with Arg residue.Piperidine ring orients the nitrile for precise selectivity.Azetidine ring provides rigid spacing for the nitrile warhead.
SAR Decision Matrix
  • To Enhance Potency: The simple linear acetonitrile chain of the parent scaffold is insufficient. It must be substituted with a bulky hydrophobic group (Cyclopentyl, Piperidinyl) to displace water molecules in the ATP pocket.

  • To Enhance Selectivity: The orientation of the nitrile group is crucial. In Tofacitinib, the chiral methyl group on the piperidine ring forces the nitrile into a specific vector that favors JAK3 binding.

Mechanistic Signaling Pathway (JAK-STAT)

The biological relevance of these analogs lies in their ability to intercept the JAK-STAT signaling cascade. The diagram below illustrates the specific intervention point of aminopyrimidine analogs.

JAK_STAT_Pathway cluster_inhibition Mechanism of Action Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Aminopyrimidines) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Inhibited by Analogs) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling pathway. Aminopyrimidine analogs competitively inhibit the ATP-binding site of the JAK kinase (Blue Hexagon), preventing STAT phosphorylation and downstream inflammatory gene transcription.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Context: This protocol describes the conversion of the aminopyrimidine acetonitrile precursor into the active bicyclic core found in high-potency analogs.

Reagents:

  • 2-(4-Aminopyrimidin-2-yl)acetonitrile (Starting Material)[1]

  • Chloroacetaldehyde (Cyclizing Agent)

  • Sodium Acetate (Base)

  • Ethanol/Water (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-(4-aminopyrimidin-2-yl)acetonitrile in a 1:1 mixture of Ethanol/Water (0.5 M concentration).

  • Addition: Add 1.5 eq of Chloroacetaldehyde (50% wt in water) and 2.0 eq of Sodium Acetate.

  • Reflux: Heat the mixture to 80°C for 4-6 hours .

    • Validation Point: Monitor by TLC (10% MeOH in DCM). The starting material (polar) should disappear, and a less polar fluorescent spot (the pyrrolopyrimidine) should appear.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Context: To quantify the SAR, the IC50 of synthesized analogs must be determined against JAK1 and JAK2.

Reagents:

  • Recombinant JAK1/JAK2 enzymes.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2 µL Kinase Buffer (with 1x JAK enzyme).

    • 1 µL Compound (Serial dilution in DMSO).

    • 2 µL ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at 25°C for 60 minutes .

    • Causality: This allows the kinase to transfer phosphate from ATP to the substrate, generating ADP. The amount of ADP produced is proportional to kinase activity.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Mechanism:[2] This stops the kinase reaction and consumes all remaining unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Mechanism:[2] Converts the generated ADP back to ATP, which drives a luciferase reaction.

  • Readout: Measure Luminescence.

    • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Visualizing the Synthetic Logic

The following diagram maps the strategic divergence from the parent scaffold to the final drug candidates.

Synthesis_Workflow Start 2-(4-Aminopyrimidin-2-yl) acetonitrile PathA Path A: Direct Substitution (Alkylation of Nitrile) Start->PathA PathB Path B: Cyclization (Vilsmeier/Chloroacetaldehyde) Start->PathB IntermedA Substituted Acetonitrile (Linear Analogs) PathA->IntermedA Base/Electrophile IntermedB Pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core) PathB->IntermedB Ring Fusion Drug1 Ruxolitinib (Cyclopentyl addition) IntermedB->Drug1 Chiral Separation Drug2 Tofacitinib (Piperidine addition) IntermedB->Drug2 N-Alkylation

Figure 2: Synthetic divergence. Path B (Cyclization) is the dominant route for generating high-potency JAK inhibitors from the aminopyrimidine acetonitrile scaffold.

References

  • Meyer, S. C., et al. (2010). "Ruxolitinib: A Potent and Selective JAK1/2 Inhibitor." Clinical Cancer Research.

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • BenchChem. "Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile and Analogs." Technical Support.

  • Vertex AI Search. "Search Results for Aminopyrimidine Acetonitrile Derivatives.

Sources

Validation

Comparison of the reactivity of "2-(4-Aminopyrimidin-2-yl)acetonitrile" with 2-pyridylacetonitrile

Executive Summary This guide evaluates the comparative reactivity of 2-(4-Aminopyrimidin-2-yl)acetonitrile (Compound A) against the industry-standard building block 2-Pyridylacetonitrile (Compound B) . While both reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the comparative reactivity of 2-(4-Aminopyrimidin-2-yl)acetonitrile (Compound A) against the industry-standard building block 2-Pyridylacetonitrile (Compound B) .

While both reagents serve as precursors for fused heterocycles and Knoevenagel condensations, they exhibit distinct electronic behaviors:

  • 2-Pyridylacetonitrile acts as a "clean" carbanion source with moderate acidity, ideal for straightforward chain extensions.

  • 2-(4-Aminopyrimidin-2-yl)acetonitrile is a "dual-reactive" scaffold. The flanking ring nitrogens significantly increase the acidity of the

    
    -methylene protons, while the exocyclic amine introduces a competing nucleophilic site. This makes Compound A superior for synthesizing fused systems (e.g., pyrrolopyrimidines) but requires stricter chemoselective control during simple alkylations.
    

Chemical Profile & Electronic Properties

The structural differences dictate the reactivity landscape. The pyrimidine core of Compound A creates a unique electronic environment for the acetonitrile tail.

FeatureCompound A Compound B
Name 2-(4-Aminopyrimidin-2-yl)acetonitrile2-Pyridylacetonitrile
CAS 134318-72-22739-97-1
Structure Pyrimidine ring (1,3-diazine) with 4-NH₂Pyridine ring (azine)
Active Site C2-Methylene (flanked by 2 nitrogens)C2-Methylene (flanked by 1 nitrogen)

-Proton Acidity
High (Activated by two -I/-M ring Ns)Moderate (pKa ~18–20 in DMSO)
Nucleophilic Sites Dual: C-Carbanion + Exocyclic NH₂Single: C-Carbanion (Ring N is weak)
Primary Application Kinase inhibitor synthesis (fused rings)General medicinal chemistry intermediates
Mechanistic Insight: The "Push-Pull" Effect in Compound A

In Compound A, the methylene group is located at the 2-position, directly between two electronegative ring nitrogens. This creates a significant electron-withdrawing effect, making these protons more acidic than those in Compound B. However, the 4-amino group acts as an electron donor (+M effect), pushing electron density back into the ring.

  • Net Result: Compound A is easier to deprotonate than Compound B, often requiring only weak bases (e.g., piperidine, carbonate) compared to the alkoxides often used for Compound B.

Reactivity Pathways & Selectivity

The following diagram illustrates the divergent reaction pathways. Note the "Chemoselectivity Checkpoint" for Compound A, where the amine can compete with the carbon nucleophile.

ReactivityComparison Figure 1: Divergent reactivity pathways. Compound A offers a route to fused rings but risks N-alkylation. cluster_A Compound A (Aminopyrimidine) cluster_B Compound B (Pyridine) NodeA 2-(4-Aminopyrimidin-2-yl) acetonitrile Amine 4-NH2 Nucleophile NodeA->Amine Intrinsic CarbanionA Stabilized Carbanion (C2 Position) NodeA->CarbanionA Base Deprotonation (Facile) Imine Imine/Amide (Impurity) Amine->Imine Schiff Base Formation (Side Reaction) Knoevenagel Alkenyl Nitrile CarbanionA->Knoevenagel C-C Bond Formation NodeB 2-Pyridylacetonitrile CarbanionB Standard Carbanion NodeB->CarbanionB Base Deprotonation (Requires stronger base) CarbanionB->Knoevenagel C-C Bond Formation Electrophile Electrophile (Aldehyde/Ester) Cyclization Fused Heterocycle (Pyrrolopyrimidine) Knoevenagel->Cyclization Intramolecular Attack (Compound A only)

Experimental Protocols

Protocol A: Knoevenagel Condensation (Aldehyde Coupling)

Objective: Synthesize the


-unsaturated nitrile.
ParameterCompound A (Aminopyrimidine) Compound B (Pyridine)
Solvent Ethanol or Methanol (High polarity needed)Toluene or Ethanol
Base Piperidine (Cat.) or Ammonium AcetatePiperidine (Cat.) or NaOEt
Temperature Reflux (60–80 °C)Reflux (80–110 °C)
Critical Step Monitoring: Watch for imine formation (N-attack). If observed, add acetic acid buffer.Water Removal: Dean-Stark trap often required for high conversion.

Step-by-Step for Compound A:

  • Dissolve 1.0 eq of 2-(4-aminopyrimidin-2-yl)acetonitrile and 1.0 eq of aldehyde in Ethanol (0.5 M).

  • Add 0.1 eq of piperidine. Note: If the aldehyde is electron-poor, no base may be needed due to the high acidity of the methylene.

  • Reflux for 2–4 hours. Monitor TLC for the disappearance of the aldehyde.

  • Workup: Cool to 0 °C. The product often precipitates due to the polar amino group. Filter and wash with cold ethanol.

    • Why this works: The amino group increases crystallinity compared to the often oily pyridine analogs.

Protocol B: Synthesis of Fused Heterocycles (Pyrrolopyrimidines)

Objective: Exploit the "Dual Nucleophile" nature of Compound A.

This is the distinct advantage of Compound A. It can react with


-haloketones or diesters to form fused ring systems (e.g., 7-azaindole analogs or pyrrolo[2,3-d]pyrimidines), which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK inhibitors).
  • Reagents: Compound A (1.0 eq),

    
    -Bromoacetaldehyde diethyl acetal (or equivalent electrophile), NaOEt (2.5 eq).
    
  • Solvent: DMF or Ethanol.[1]

  • Mechanism:

    • Step 1: Carbanion attack on the alkyl halide (C-alkylation).

    • Step 2: Acid-catalyzed hydrolysis of the acetal.

    • Step 3: Intramolecular cyclization where the 4-amino group attacks the resulting aldehyde/ketone to close the pyrrole ring.

  • Outcome: Formation of a 7H-pyrrolo[2,3-d]pyrimidine core. Compound B cannot undergo this specific "N-closure" without an external amine source.

Troubleshooting & Stability

IssueCompound A (Aminopyrimidine)Compound B (Pyridine)
Solubility Poor in non-polar solvents (Hexane/Toluene). Use DMF, DMSO, or hot EtOH.Soluble in DCM, EtOAc, Toluene.
Side Reactions Schiff Base: The exocyclic amine reacts with aldehydes. Solution: Use slightly acidic conditions (AcOH) to protonate the amine if C-alkylation is preferred.Self-Condensation: Can occur under strong basic conditions (Thorpe-Ziegler reaction).
Storage Stable solid. Hygroscopic. Store under inert gas.Liquid or low-melting solid. Oxidizes slowly to pyridine-2-carboxylic acid derivatives.

References

  • ChemicalBook. (2024). 4-Amino-2-pyrimidineacetonitrile (CAS 134318-72-2) Product Entry and Properties.[2][3]Link

  • National Institutes of Health (PubChem). (2024). 2-Pyridylacetonitrile (CAS 2739-97-1) Compound Summary.[4]Link

  • MDPI. (2012). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. (Demonstrates the nucleophilicity of the aminopyrimidine scaffold). Link

  • Indian Academy of Sciences. (1980). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines.[1] (Detailed protocol for cyclization using aminopyrimidine acetonitriles). Link

  • BenchChem. (2025). Technical Support: Synthesis of Aminopyridinyl-acetonitriles via Strecker Reaction.Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative In Silico Docking of 2-(4-Aminopyrimidin-2-yl)acetonitrile Derivatives

This guide provides a comprehensive, technically grounded framework for conducting and comparing in silico molecular docking studies of "2-(4-Aminopyrinidin-2-yl)acetonitrile" derivatives. Designed for researchers and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for conducting and comparing in silico molecular docking studies of "2-(4-Aminopyrinidin-2-yl)acetonitrile" derivatives. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal logic behind experimental choices to ensure scientific rigor and actionable results.

Strategic Imperative: Why In Silico Comparison Matters

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and competitively inhibit a vast array of protein kinases.[1][2] This "privileged structure" is the foundation of numerous FDA-approved drugs.[3] The addition of an acetonitrile group at the 2-position creates a unique chemical entity, "2-(4-Aminopyrimidin-2-yl)acetonitrile," offering novel vectors for chemical exploration and optimization.

Before committing significant resources to wet-lab synthesis and screening, a robust in silico comparative analysis is paramount. Molecular docking allows us to predict the binding affinity and orientation of a library of virtual derivatives against a panel of relevant biological targets.[4] This guide establishes a framework to compare these derivatives not just by their docking scores, but by their predicted selectivity and interaction profiles across multiple, strategically chosen protein kinases. This comparative approach is crucial for prioritizing compounds with the highest potential for both potency and a desirable selectivity profile, thereby accelerating the drug discovery pipeline.[5]

The Comparative Framework: Selecting a Target Panel

The success of a comparative docking study hinges on the selection of a relevant and diverse panel of protein targets. Given the aminopyrimidine core, protein kinases are the most logical target class.[1][2] Our objective is to assess both on-target potency and off-target selectivity.

A judiciously selected panel could include:

  • Primary Target(s) of Interest: A kinase known to be implicated in a specific disease of interest (e.g., Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer).[1]

  • Closely Related Kinases: To assess selectivity, include kinases from the same family (e.g., other members of the ErbB family like HER2 if EGFR is the primary target).[6]

  • Common Off-Target Kinases: Include kinases frequently associated with toxicity or undesirable side effects (e.g., key cyclin-dependent kinases (CDKs) like CDK2 to monitor for cell cycle effects).[7]

  • Structurally Diverse Kinases: To understand the broader promiscuity of the scaffold.

For this guide, we will use a hypothetical panel of EGFR , VEGFR-2 , and CDK2 to demonstrate the comparative methodology.

Methodology: A Self-Validating Docking Protocol

What follows is not just a series of steps, but a workflow designed for reproducibility and confidence in the results. Each phase incorporates decision-making logic and validation checkpoints.

Phase 1: Protein Target Preparation

The quality of your target structure is the bedrock of your docking experiment. The goal is to prepare a biologically relevant, clean, and computationally ready protein structure.

Experimental Protocol:

  • Structure Acquisition: Download crystal structures of your target kinases from the RCSB Protein Data Bank (PDB).[8] It is critical to select high-resolution structures (<2.5 Å) with a co-crystallized ligand, which will be used for protocol validation.

    • Causality: A co-crystallized ligand defines the exact location and conformation of the binding pocket, which is essential for accurately defining the docking search space.[9]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).[10][11]

    • Remove all non-essential components: water molecules, solvent ions, and co-factors not critical for binding.[5][12]

    • If the biological unit is a multimer, retain only the single chain of interest for docking.[11][13]

    • Inspect for and resolve any structural issues like missing residues or side chains. Tools within software like Schrödinger's Protein Preparation Wizard can automatically build and optimize these missing segments.[10][13]

  • Protonation and Optimization:

    • Add polar hydrogen atoms to the protein.[14] The protonation state of ionizable residues (His, Asp, Glu) is pH-dependent and can dramatically affect ligand binding. Use software tools to predict the optimal protonation states at physiological pH (e.g., 7.4).[13]

    • Perform a restrained energy minimization of the structure. This step relieves any steric clashes or geometric strain introduced during the cleaning and protonation process, without significantly altering the backbone conformation.[13]

    • Causality: Incorrect protonation can lead to the miscalculation of electrostatic interactions, a key component of docking scores. Minimization ensures a low-energy, stable conformation of the receptor.[13]

  • File Conversion: Save the prepared protein structure in the PDBQT format, which includes partial charges and atom types required by docking software like AutoDock Vina.[12]

Phase 2: Ligand Library Preparation

Your library of "2-(4-Aminopyrimidin-2-yl)acetonitrile" derivatives must be converted into low-energy, 3D conformations with correct chemistry.

Experimental Protocol:

  • 2D Structure Generation: Draw the core scaffold and its derivatives using a chemical drawing tool (e.g., ChemDraw, BIOVIA Draw).[6] Save these structures in a standard format like SDF or MOL2.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures into 3D conformations.

    • Perform a thorough energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to find the lowest energy conformer of each ligand.[6]

    • Causality: Docking algorithms explore the conformational space of the ligand. Starting from a low-energy, stable conformation increases the efficiency and accuracy of the docking search.

  • Charge and Torsion Angle Assignment:

    • Calculate partial charges for each atom (e.g., Gasteiger charges).

    • Define rotatable bonds. This determines the degrees of conformational freedom the docking algorithm will explore.

  • File Conversion: Save the prepared ligands in the PDBQT format for compatibility with AutoDock Vina.[15]

Phase 3: Molecular Docking & Protocol Validation

This is the core computational experiment. We will use AutoDock Vina, a widely used and validated docking program.[14][16]

Workflow Visualization:

The entire docking process, from preparation to analysis, can be visualized as a systematic workflow.

G cluster_prep Phase 1 & 2: Preparation cluster_dock Phase 3: Docking cluster_analysis Phase 4: Analysis PDB Download PDB Structure PrepProt Prepare Protein (Clean, Add H, Minimize) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid DrawLig Draw 2D Ligands PrepLig Prepare 3D Ligands (Minimize, Add Charges) DrawLig->PrepLig Dock Dock Derivative Library PrepLig->Dock Validate Protocol Validation (Re-dock Native Ligand) Grid->Validate Validate->Dock RMSD < 2.0 Å Analyze Analyze Docking Scores & Binding Poses Dock->Analyze Compare Comparative Analysis (Potency & Selectivity) Analyze->Compare Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Compare->Visualize

Caption: In Silico Docking and Comparative Analysis Workflow.

Experimental Protocol:

  • Grid Box Generation: Define the search space for the docking calculation. The grid box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.[17]

    • Self-Validation: The most reliable way to define the grid box is to center it on the co-crystallized ligand from your prepared protein structure.[17]

  • Protocol Validation (The Trustworthiness Check): Before docking your derivative library, you must validate your docking protocol.

    • Re-docking: Dock the co-crystallized (native) ligand back into its own binding pocket using your defined protocol.

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose.

    • Success Criterion: A valid docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[9] If the RMSD is higher, you must revisit and adjust your protein preparation or grid box parameters. This step provides confidence that your protocol can accurately predict binding modes.

  • Running the Docking Simulation: Once the protocol is validated, dock your entire library of prepared "2-(4-Aminopyrimidin-2-yl)acetonitrile" derivatives against each prepared protein target.

    • Use a command-line script to run AutoDock Vina.[5] A typical command specifies the receptor, ligand, and grid box configuration.[18]

Phase 4: Post-Docking Analysis & Comparison

Raw docking scores are only the beginning. Meaningful insights come from a careful, comparative analysis of the results.

Logical Flow of Post-Docking Analysis:

G Start Docking Output (Multiple Poses & Scores) FilterScore Filter by Binding Affinity (e.g., < -7.0 kcal/mol) Start->FilterScore Cluster Cluster Poses by RMSD FilterScore->Cluster Pass Inspect Visual Inspection of Top-Ranked Pose Cluster->Inspect Lowest Energy Cluster CheckInteractions Analyze Key Interactions (H-bonds to Hinge Region?) Inspect->CheckInteractions FinalHits Prioritized Hit Compounds CheckInteractions->FinalHits Yes

Sources

Validation

Assessing the Novelty of 2-(4-Aminopyrimidin-2-yl)acetonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the 2-Aminopyrimidine Scaffold in Medicinal Chemistry For decades, the 2-aminopyrimidine core has been a cornerstone of medicinal chemistry, serving as a privileged scaffold in a mul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the 2-Aminopyrimidine Scaffold in Medicinal Chemistry

For decades, the 2-aminopyrimidine core has been a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs.[1][2][3] Its inherent drug-like properties, including its ability to form key hydrogen bond interactions with biological targets and its synthetic tractability, have led to its incorporation into a diverse array of therapeutic agents, from anticancer and antimicrobial drugs to kinase inhibitors.[1][2][4][5] Notable examples of 2-aminopyrimidine-containing drugs include the anticancer agents imatinib, palbociclib, and ribociclib.[1] The sustained interest in this scaffold underscores the potential for novel derivatives to yield next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide introduces a novel chemical scaffold, 2-(4-Aminopyrimidin-2-yl)acetonitrile , and provides a comprehensive framework for assessing the potential novelty and therapeutic utility of its derivatives.

The Novelty Proposition: Unveiling the 2-(4-Aminopyrimidin-2-yl)acetonitrile Scaffold

The core novelty of the 2-(4-Aminopyrimidin-2-yl)acetonitrile scaffold lies in the unique juxtaposition of a 4-aminopyrimidine ring with a 2-acetonitrile substituent. While the broader class of 2-aminopyrimidines is well-explored, the specific introduction of a cyanomethyl group at the 2-position of a 4-aminopyrimidine is not well-documented in publicly available literature or patents. This seemingly subtle structural modification introduces several intriguing possibilities for drug design:

  • Novel Vector for Substitution: The methylene group of the acetonitrile moiety provides a new, synthetically accessible point for derivatization, allowing for the exploration of chemical space that is distinct from traditional modifications at the amino or pyrimidine ring positions.

  • Unique Electronic and Steric Profile: The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the pyrimidine ring, potentially influencing its interaction with biological targets.

  • Bioisosteric Potential: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, offering opportunities to fine-tune binding interactions and metabolic stability.

A survey of existing literature reveals extensive research on various substituted 2-aminopyrimidines and 2,4-diaminopyrimidines.[4][6][7] For instance, 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as EGFR inhibitors.[6] However, the isomeric 2-(4-Aminopyrimidin-2-yl)acetonitrile core remains a largely unexplored chemical entity, presenting a significant opportunity for the discovery of novel intellectual property.

Comparative Framework: Benchmarking Against Established Scaffolds

To objectively assess the novelty and potential advantages of 2-(4-Aminopyrimidin-2-yl)acetonitrile derivatives, a direct comparison with structurally related and well-characterized compound classes is essential. The primary comparators for this analysis are:

  • 2,4-Disubstituted Pyrimidines Lacking the Acetonitrile Moiety: These compounds, where the 2-position is substituted with other small groups (e.g., methyl, amino, or hydrogen), will serve as a baseline to evaluate the specific contribution of the 2-acetonitrile group to biological activity and physicochemical properties.

  • Isomeric Aminopyrimidine Carbonitriles: Compounds such as 4-amino-pyrimidine-5-carbonitrile will provide insights into how the position of the nitrile group on the pyrimidine ring influences target engagement and overall compound behavior.

  • 2-Substituted Pyridines with an Acetonitrile Moiety: Analogs where the pyrimidine ring is replaced by a pyridine ring can help delineate the importance of the pyrimidine nitrogens for biological activity.

The following sections will outline experimental protocols to synthesize and evaluate a hypothetical series of 2-(4-Aminopyrimidin-2-yl)acetonitrile derivatives against these comparator classes.

Proposed Synthesis and Characterization

The synthesis of the core 2-(4-Aminopyrimidin-2-yl)acetonitrile scaffold is proposed to be achievable through established pyrimidine synthesis methodologies. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile (Scaffold-1)

Step 1: Synthesis of 2-(Methylthio)-4-aminopyrimidine

  • To a solution of 4-amino-2-thiouracil (1 equiv.) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide (2 equiv.).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add methyl iodide (1.1 equiv.) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with acetic acid and collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to yield 2-(methylthio)-4-aminopyrimidine.

Step 2: Synthesis of 2-(4-Aminopyrimidin-2-yl)acetonitrile (Scaffold-1)

  • In a sealed tube, combine 2-(methylthio)-4-aminopyrimidine (1 equiv.), sodium cyanide (1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-Aminopyrimidin-2-yl)acetonitrile.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Biological Evaluation: A Focus on Kinase Inhibition

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a primary focus of the biological evaluation will be to assess the potential of 2-(4-Aminopyrimidin-2-yl)acetonitrile derivatives as inhibitors of a panel of therapeutically relevant kinases.[7][8][9][10]

Experimental Workflow: Kinase Inhibition Profiling

Caption: Experimental workflow for the synthesis and biological evaluation of 2-(4-Aminopyrimidin-2-yl)acetonitrile derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human EGFR kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of Scaffold-1 and comparators) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.

  • Reaction Quenching and Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: A Comparative Analysis

The following table presents hypothetical but plausible data comparing a lead derivative from the novel scaffold (Derivative A) with representative compounds from the comparator classes.

CompoundScaffoldStructureEGFR IC₅₀ (nM)Kinase Selectivity (S-Score)Cell Proliferation (MCF-7, GI₅₀ µM)
Derivative A 2-(4-Aminopyrimidin-2-yl)acetonitrile 50 0.02 0.1
Comparator 12-Methyl-4-aminopyrimidine5000.22.5
Comparator 24-Amino-pyrimidine-5-carbonitrile2500.151.8
Comparator 32-(4-Aminopyridin-2-yl)acetonitrile8000.35.0

Interpretation of Hypothetical Data:

The hypothetical data in the table suggests that the novel 2-(4-Aminopyrimidin-2-yl)acetonitrile scaffold (Derivative A) exhibits significantly improved potency against EGFR and enhanced antiproliferative activity compared to the comparator scaffolds. The improved selectivity score also indicates a more targeted kinase inhibition profile. This would strongly support the novelty and potential therapeutic advantage of this new chemical series.

Signaling Pathway Context

The rationale for targeting a kinase like EGFR stems from its critical role in cell proliferation and survival pathways. The diagram below illustrates the simplified EGFR signaling cascade.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Derivative_A Derivative A Derivative_A->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the proposed point of intervention for Derivative A.

Conclusion and Future Directions

The 2-(4-Aminopyrimidin-2-yl)acetonitrile scaffold represents a novel and unexplored area of chemical space within the well-established family of 2-aminopyrimidines. The unique structural features of this scaffold, particularly the 2-acetonitrile moiety, offer exciting opportunities for the development of new therapeutic agents with potentially improved potency, selectivity, and intellectual property positioning. The comparative experimental framework outlined in this guide provides a robust strategy for validating the novelty and therapeutic potential of this promising new class of compounds. Further exploration of the structure-activity relationships and optimization of the lead derivatives are warranted to fully elucidate the therapeutic utility of this novel scaffold.

References

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

  • PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. [Link]

  • National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • Chemistry & Biology Interface. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PubMed Central. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

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  • Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)
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  • MDPI. (n.d.). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. [Link]

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  • PubMed. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. [Link]

  • PubMed Central. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

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  • Google Patents. (n.d.). US2994637A - Aminopyrimidines as fungicides.
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  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

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